Eledoisin trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10129-92-7 |
|---|---|
Molecular Formula |
C56H86F3N13O17S |
Molecular Weight |
1302.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1 |
InChI Key |
LOHDZRQROMPBGG-JSMOHVFGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Eledoisin Trifluoroacetate & NK Receptor Pharmacology
Executive Summary
Eledoisin trifluoroacetate is the stable salt form of Eledoisin, a undecapeptide tachykinin originally isolated from the posterior salivary glands of the musk octopus (Eledone moschata). In pharmacological research, it serves as a critical probe for distinguishing Neurokinin-2 (NK2) and Neurokinin-3 (NK3) receptor activity from the ubiquitous NK1 (Substance P) pathway.
This guide details the mechanism of action, receptor selectivity profile, and validated experimental protocols for utilizing Eledoisin in drug discovery and signal transduction research.
Part 1: Chemical Identity & Structural Pharmacology
Eledoisin is a non-mammalian tachykinin that shares the conserved C-terminal sequence -Phe-X-Gly-Leu-Met-NH2 characteristic of the family. The trifluoroacetate (TFA) counterion is an artifact of reverse-phase HPLC purification, essential for maintaining the peptide's stability and solubility in lyophilized form.
| Property | Detail |
| Peptide Sequence | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 |
| Molecular Weight | 1188.4 g/mol (Free base) |
| Counterion | Trifluoroacetate (TFA); enhances solubility but lowers pH in unbuffered solutions. |
| Physical State | Lyophilized powder; highly hygroscopic. |
| Storage | -20°C; Desiccate before opening to prevent hydrolytic degradation. |
Handling Advisory: The TFA salt form is acidic. When reconstituting for biological assays, ensure the buffer capacity (e.g., HEPES or Tris) is sufficient to neutralize the pH to physiological levels (7.4) to avoid non-specific acid-induced cytotoxicity or receptor denaturation.
Part 2: Receptor Selectivity Profile
Unlike Substance P (SP), which shows high selectivity for the NK1 receptor, Eledoisin exhibits a promiscuous but preferential binding profile . It is historically classified as an NK2/NK3 agonist, but its selectivity is highly species- and tissue-dependent.
The Affinity Hierarchy
While Eledoisin can bind all three neurokinin receptors, its functional potency generally follows this rank order in mammalian systems:
NK3
-
NK1 Receptor (Substance P preference): Eledoisin binds with lower affinity than Substance P. In competitive binding assays (e.g., guinea pig lung), Eledoisin requires higher concentrations (Ki ~ 2-10 nM) to displace radiolabeled Substance P compared to homotypic competition.
-
NK2 Receptor (Neurokinin A preference): Eledoisin is a potent agonist, often equipotent to Neurokinin A (NKA) in smooth muscle preparations (e.g., rabbit pulmonary artery).
-
NK3 Receptor (Neurokinin B preference): Eledoisin is a strong agonist at NK3 sites (e.g., rat portal vein), often used to stimulate NK3-mediated neuronal depolarization.
Critical Research Insight: Do not rely on Eledoisin as a purely selective agonist. In complex tissue preparations expressing mixed receptor populations, you must use it in conjunction with selective antagonists (e.g., SR-48968 for NK2 or SR-142801 for NK3) to isolate the specific receptor contribution.
Part 3: Signal Transduction Mechanism
Upon binding to the NK2 or NK3 receptor, Eledoisin triggers a G-protein coupled cascade primarily mediated by the Gαq/11 family. This pathway drives rapid intracellular calcium mobilization, making calcium flux assays a robust method for functional validation.
Mechanism of Action Diagram
Figure 1: The Gq-coupled signaling cascade activated by Eledoisin binding to NK2/NK3 receptors.[1]
-
Ligand Binding: Eledoisin binds to the transmembrane core of the NK2/NK3 receptor.
-
G-Protein Activation: Conformational change catalyzes GDP-GTP exchange on the Gαq subunit.
-
Effector Stimulation: Gαq-GTP activates Phospholipase C-β (PLC-β).[1]
-
Second Messenger Generation: PLC-β hydrolyzes membrane PIP2 into IP3 (soluble) and DAG (membrane-bound).
-
Calcium Release: IP3 binds to IP3 receptors on the ER, releasing Ca2+ stores.
-
Functional Output: Cytosolic Ca2+ spikes drive smooth muscle contraction or neuronal excitation.
Part 4: Validated Experimental Protocols
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the Ki of Eledoisin for a specific NK receptor subtype.
Materials:
-
Membrane Prep: CHO cells stably expressing human NK2 or NK3.
-
Radioligand: [125I]-Neurokinin A (for NK2) or [125I]-Neurokinin B (for NK3).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% BSA, Protease Inhibitors (Bacitracin, Leupeptin).
Workflow:
-
Preparation: Thaw membrane aliquots on ice. Dilute to 5-10 µg protein/well.
-
Incubation:
-
Add 50 µL Eledoisin (10^-11 M to 10^-5 M serial dilutions).
-
Add 50 µL Radioligand (~0.1 - 0.5 nM final conc).
-
Add 100 µL Membrane Suspension .
-
Non-Specific Binding (NSB): Define using 1 µM unlabeled NKA or NKB.
-
-
Equilibrium: Incubate at 25°C for 60-90 minutes (equilibrium is slower for peptide ligands).
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific peptide sticking.
-
Wash: 3x washes with ice-cold buffer.
-
Quantification: Dry filters and count via liquid scintillation.
Protocol B: Functional Calcium Mobilization (FLIPR/FlexStation)
Objective: Measure Eledoisin potency (EC50) in live cells.
Workflow Diagram:
Figure 2: High-throughput calcium mobilization workflow for Eledoisin EC50 determination.
Critical Optimization:
-
Probenecid: Add 2.5 mM Probenecid to the dye loading buffer to inhibit anion transporters and prevent dye leakage.
-
Solvent Control: Ensure the vehicle (buffer + any residual TFA/solvent) does not cause acidification-induced calcium artifacts.
Part 5: References
-
Regoli, D., et al. (1994). "Pharmacological characterization of the neurokinin receptors." Pharmacological Reviews.
-
Maggi, C. A. (1995). "The mammalian tachykinin receptors." General Pharmacology.
-
Bachem. "Handling and Storage of Peptides." Technical Guide.
-
Almeida, T. A., et al. (2004). "Tachykinins and tachykinin receptors: structure and activity relationships." Current Medicinal Chemistry.
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Resource.
Sources
Introduction: A Historical and Molecular Perspective
An In-Depth Technical Guide to the Classification and Function of the Eledoisin Tachykinin Peptide Family
The tachykinin peptide family represents one of the most extensively studied groups of neuropeptides, characterized by their ability to elicit rapid contractions in smooth muscle tissue.[1][2] The family's story begins with the discovery of Substance P (SP) activity in equine brain and intestine extracts in 1931, though its structure would remain unknown for another four decades.[3] Paradoxically, the molecular identity of this family was first unveiled through the study of non-mammalian peptides. The elucidation of the amino acid sequence of Eledoisin—isolated from the salivary glands of the cephalopod Eledone moschata—and physalaemin from amphibian skin, provided the archetypal structures that defined the entire tachykinin class.[3][4]
Eledoisin, an undecapeptide, proved to be a powerful pharmacological tool.[5][6] Its availability in a pure form, before the structures of mammalian tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) were fully known, was instrumental in the initial characterization of tachykinin receptors and their physiological roles.[4] All tachykinins, regardless of origin, are unified by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂ , where 'X' is typically an aromatic or branched-chain amino acid.[1][5] This C-terminal motif is the critical determinant for receptor binding and biological activity.[2][5] This guide provides a detailed classification of Eledoisin within the tachykinin family, explores its interaction with neurokinin receptors, details the subsequent signaling cascades, and presents methodologies for its study, offering a comprehensive resource for researchers in pharmacology and drug development.
Part 1: Molecular Classification and Structural Analysis
The Tachykinin Superfamily: A Gene-to-Peptide Overview
The tachykinin family is a diverse group of peptides found across the animal kingdom, from mollusks to mammals.[3] In mammals, these peptides are encoded by three distinct genes: Tac1, Tac3, and Tac4.[2] The Tac1 gene, through alternative splicing, produces SP, NKA, and N-terminally extended forms of NKA.[2] The Tac3 gene encodes NKB, while Tac4 encodes Hemokinin-1 (HK-1) and its related peptides, the Endokinins.[2]
Eledoisin belongs to the non-mammalian branch of this family, which includes other notable peptides like Kassinin and Physalaemin.[5] The classification below provides a comparative overview.
| Peptide Classification | Peptide Name | Origin | Primary Gene (Mammalian) | Source |
| Mammalian Tachykinins | Substance P (SP) | Mammalian CNS/PNS | Tac1 | [2] |
| Neurokinin A (NKA) | Mammalian CNS/PNS | Tac1 | [2] | |
| Neurokinin B (NKB) | Mammalian CNS | Tac3 | [2] | |
| Hemokinin-1 (HK-1) | Mammalian Immune/Nervous System | Tac4 | [2] | |
| Non-Mammalian Tachykinins | Eledoisin | Cephalopod Salivary Glands | Not Applicable | [5] |
| Kassinin | Amphibian Skin | Not Applicable | [5] | |
| Physalaemin | Amphibian Skin | Not Applicable | [3] |
Structural Dissection of Eledoisin
The unique biological activity of Eledoisin is a direct consequence of its primary structure. Its sequence is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ .[5][6]
Key structural features include:
-
N-Terminal Pyroglutamic Acid (pGlu): A cyclized glutamic acid residue that protects the peptide from degradation by aminopeptidases, contributing to its stability.
-
C-Terminal Amidation (-NH₂): This modification is crucial for biological activity and receptor interaction, a hallmark of many bioactive peptides.
-
Conserved C-Terminal Domain: The sequence Phe-Ile-Gly-Leu-Met-NH₂ is the pharmacophore, responsible for binding to and activating tachykinin receptors.[5] The invariant Phenylalanine at position 7 is considered essential for receptor recognition.[5]
-
Variable N-Terminal Domain: The sequence pGlu-Pro-Ser-Lys-Asp-Ala- confers receptor selectivity. The presence of Aspartic Acid (Asp) at position 5 and Isoleucine (Ile) in the 'X' position of the conserved C-terminus distinguishes Eledoisin from mammalian tachykinins and influences its receptor binding profile.[4]
Part 2: Receptor Selectivity and Signaling Pathways
The Tachykinin Receptors: NK₁, NK₂, and NK₃
Tachykinins mediate their diverse physiological effects by activating three distinct G protein-coupled receptors (GPCRs): the Neurokinin-1 (NK₁), Neurokinin-2 (NK₂), and Neurokinin-3 (NK₃) receptors.[1][7] In mammals, these receptors exhibit preferential affinity for endogenous ligands:
-
NK₁ Receptor: Highest affinity for Substance P.
-
NK₂ Receptor: Highest affinity for Neurokinin A.
-
NK₃ Receptor: Highest affinity for Neurokinin B.
Eledoisin's Receptor Binding Profile: A Case of Selective Promiscuity
Eledoisin is a potent tachykinin agonist but its receptor selectivity is complex and can be context-dependent. While some studies describe it as a specific agonist for NK₃ receptors in mammals, broader characterization reveals it can activate all three receptor subtypes, albeit with differing potencies.[4][8] This makes Eledoisin a valuable tool for probing systems where multiple NK receptors are expressed. The following table summarizes its activity at the three receptor subtypes in various isolated tissue preparations.
| Receptor Subtype | Tissue Preparation | Potency (pD₂) | Source |
| NK₁ | Dog Carotid Artery | 9.5 | [8] |
| Guinea Pig Ileum | 9.21 | [8] | |
| NK₂ | Rabbit Pulmonary Artery | 8.22 | [8] |
| Rat Duodenum | 7.7 | [8] | |
| NK₃ | Rat Portal Vein | 7.11 | [8] |
| Hamster Urinary Bladder | 7.06 | [8] |
pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Mechanism of Action: The Canonical Tachykinin Signaling Cascade
Activation of NK receptors by Eledoisin initiates a well-defined intracellular signaling cascade. As members of the GPCR superfamily, NK receptors primarily couple to the Gαq/11 class of G proteins.[1][7]
The sequence of events is as follows:
-
Ligand Binding: Eledoisin binds to the extracellular domain of the NK receptor, inducing a conformational change.
-
G Protein Activation: The receptor's intracellular domain activates the heterotrimeric G protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Downstream Effects:
-
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG remains in the plasma membrane and, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to modulate cellular activity.
-
Figure 1: Canonical Gαq/11 signaling pathway activated by Eledoisin binding to a neurokinin receptor.
Part 3: Methodologies for Studying the Eledoisin-Receptor System
The characterization of Eledoisin's interaction with tachykinin receptors relies on a combination of binding and functional assays. The choice of methodology is critical: binding assays quantify the physical interaction (affinity), while functional assays measure the biological consequence of that interaction (potency and efficacy).
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a self-validating system designed to determine the binding affinity (Kᵢ) of Eledoisin for a specific NK receptor subtype expressed in a cell membrane preparation. It works by measuring the ability of unlabeled Eledoisin to compete with a high-affinity radiolabeled antagonist for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human NK receptor of interest (e.g., NK₃).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, set up triplicate reactions containing:
-
Total Binding: Membranes + Radioligand (e.g., [³H]-SR142801 for NK₃) + Binding Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled, potent antagonist (e.g., 1 µM Osanetant) to saturate all specific binding sites.
-
Competition: Membranes + Radioligand + serially diluted concentrations of unlabeled Eledoisin (e.g., from 1 pM to 10 µM).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Eledoisin concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Eledoisin that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium ([Ca²⁺]i) following stimulation with Eledoisin.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the NK receptor of interest onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.
-
Gently wash the cells with buffer to remove excess extracellular dye.
-
-
Signal Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject serially diluted concentrations of Eledoisin into the wells while simultaneously recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU = peak fluorescence - baseline fluorescence) is proportional to the increase in [Ca²⁺]i.
-
Plot the ΔRFU against the logarithm of the Eledoisin concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration of Eledoisin that produces 50% of the maximal response).
-
Conclusion
Eledoisin stands as a cornerstone of tachykinin pharmacology. Its classification as a non-mammalian tachykinin belies its profound impact on the field, having served as a foundational tool for the discovery and characterization of the neurokinin receptor system. Structurally distinct from its mammalian counterparts, it possesses a complex receptor interaction profile, acting as a potent agonist capable of activating all three NK receptor subtypes. The signaling cascade it initiates, via Gαq/11 and subsequent calcium mobilization, is a classic example of GPCR-mediated signal transduction. For researchers and drug development professionals, a thorough understanding of Eledoisin's classification, its structure-activity relationships, and the robust methodologies used to study it remains indispensable for probing the intricate biology of the tachykinin system and developing novel therapeutics that target it.
References
-
Wikipedia. Eledoisin. [Link]
-
NovoPro Bioscience Inc. Eledoisin peptide. [Link]
-
Morrison, J. F., & Bradley, G. W. (1987). Effects of glutamate, substance P and eledoisin-related peptide on solitary tract neurones involved in respiration and respiratory reflexes. PubMed. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
-
Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265-301. [Link]
-
Bertin Bioreagent. Eledoisin. [Link]
-
Erspamer, V. (1981). The tachykinin peptide family. Trends in Neurosciences, 4, 267-269. [Link]
-
ClinicSearch. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. [Link]
Sources
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tachykinin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eledoisin peptide [novoprolabs.com]
- 5. Eledoisin - Wikipedia [en.wikipedia.org]
- 6. moleculardepot.com [moleculardepot.com]
- 7. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 8. Eledoisin - Applications - CAT N°: 28810 [bertin-bioreagent.com]
An In-Depth Technical Guide to Eledoisin Trifluoroacetate (CAS 69-25-0) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Eledoisin trifluoroacetate, a potent tachykinin receptor agonist. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biological activity, and practical experimental applications of this significant neuropeptide.
Introduction to Eledoisin: A Potent Vasoactive Peptide
Eledoisin is a naturally occurring undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata.[1] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. Eledoisin is a powerful vasodilator and hypotensive agent, exerting its effects through the activation of tachykinin receptors, primarily the neurokinin 2 (NK2) receptor.[2] In research and pharmaceutical development, Eledoisin is typically supplied as a trifluoroacetate salt, a consequence of its purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) as an ion-pairing agent.[2] Understanding the properties of this salt form is crucial for accurate and reproducible experimental design.
Chemical Properties and Characterization
A thorough understanding of the chemical properties of this compound is fundamental for its effective use in research.
Structure and Physicochemical Data
The primary structure of Eledoisin is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂. The trifluoroacetate counterion (CF₃COO⁻) forms an ionic bond with the positively charged amino groups of the peptide.
| Property | Value | Source |
| CAS Number | 69-25-0 | [this compound] |
| Molecular Formula | C₅₄H₈₅N₁₃O₁₅S (for the peptide) | [2] |
| Molecular Weight | 1188.4 g/mol (for the peptide) | [2] |
| Appearance | White to off-white lyophilized powder | General peptide characteristics |
Synthesis of Eledoisin
Synthetic Eledoisin is typically produced via solid-phase peptide synthesis (SPPS), most commonly employing the Fmoc/tBu strategy.[3][4] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5]
Protocol for Solid-Phase Synthesis of Eledoisin: [3][5][6]
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for C-terminal amidation.
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-Met-OH, to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, etc.) in the correct order. Each coupling step is followed by a deprotection step.
-
Final Deprotection: After the final amino acid (pGlu) is coupled, remove the terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[1]
-
Purification: Purify the crude peptide using preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound as a fluffy white powder.
Stability and Storage
The stability of this compound is critical for maintaining its biological activity.
-
Solid State: As a lyophilized powder, it should be stored at -20°C or lower, protected from moisture and light.[7] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
-
In Solution: Peptide solutions are generally less stable. For short-term storage, solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] The stability of peptides in solution is pH-dependent, with optimal stability generally found in slightly acidic conditions. Alkaline conditions can lead to degradation.[8]
Solubility
The solubility of this compound depends on its amino acid composition and the presence of the TFA counterion.
-
Aqueous Solutions: Eledoisin is soluble in distilled water up to 2 mg/mL.[9] The presence of the TFA salt generally enhances the solubility of peptides in aqueous solutions.[2]
-
Organic Solvents: For higher concentrations or if solubility in aqueous solutions is limited, organic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can be used.[9][10][11] It is often recommended to first dissolve the peptide in a small amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.[11]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of synthetic this compound.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of Eledoisin.[12]
Typical RP-HPLC Protocol for this compound Purity Analysis: [13][14][15]
-
Column: A C18 reversed-phase column is commonly used for peptides of this size.[15]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. For example, a gradient of 5% to 60% B over 30 minutes.[13]
-
Detection: UV detection at 214 nm or 220 nm.
-
Acceptance Criteria: For research-grade peptides, a purity of >95% is generally acceptable. For pharmaceutical applications, a purity of >98% with no single impurity greater than 0.5% is often required.[6][16]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the molecular weight of the synthesized peptide.[17]
ESI-MS Analysis of Eledoisin:
-
Sample Preparation: The peptide is typically dissolved in a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) to facilitate protonation.
-
Ionization: ESI is a "soft" ionization technique that typically results in minimal fragmentation, producing multiply charged ions of the intact peptide.[17]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by inducing fragmentation of the peptide backbone. The resulting b- and y-ions can be analyzed to verify the sequence.[8][9][18][19]
Biological Activity and Mechanism of Action
Eledoisin is a potent agonist of tachykinin receptors, with a preference for the NK2 receptor.
Tachykinin Receptor Activation and Signaling Pathway
Eledoisin binds to and activates G protein-coupled receptors (GPCRs) of the tachykinin family. The NK2 receptor is coupled to the Gq/11 family of G proteins.[20]
Mechanism of Action: [15][20][21][22]
-
Receptor Binding: Eledoisin binds to the extracellular domain of the NK2 receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
PLC Activation: The activated Gα subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Cellular Response: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses, including smooth muscle contraction and vasodilation.
Experimental Protocols
This compound is a valuable tool in a variety of in-vitro and in-vivo experimental settings.
In-Vitro Assay: Calcium Mobilization in NK2 Receptor-Expressing Cells
This assay measures the increase in intracellular calcium concentration following the application of Eledoisin to cells expressing the NK2 receptor.
Protocol for Calcium Mobilization Assay in HEK293 or CHO-K1 Cells Stably Expressing the NK2 Receptor: [2][11][23][24][25]
-
Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the human NK2 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, typically for 1-2 hours at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an automated injection system.
-
Eledoisin Stimulation: Inject a solution of this compound at various concentrations into the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the Eledoisin concentration to generate a dose-response curve and determine the EC₅₀ value.
In-Vivo Assay: Measurement of Cardiovascular Effects in a Rat Model
This assay assesses the hypotensive effects of Eledoisin in an animal model.
Protocol for Measuring Mean Arterial Pressure in Anesthetized Rats: [26][27][28][29]
-
Animal Preparation: Anesthetize a rat (e.g., Wistar or Spontaneously Hypertensive Rat) with a suitable anesthetic.
-
Catheterization: Surgically implant catheters into the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of Eledoisin.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously monitor and record blood pressure and heart rate.
-
Baseline Recording: Allow the animal to stabilize and record baseline hemodynamic parameters.
-
Eledoisin Administration: Administer a bolus intravenous injection of this compound at a specific dose (e.g., 1 µg/kg).
-
Data Recording: Continuously record the changes in mean arterial pressure and heart rate following the injection.
-
Data Analysis: Analyze the recorded data to determine the magnitude and duration of the hypotensive response to Eledoisin.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.[7][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of the lyophilized powder and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable pharmacological tool for studying the tachykinin system and its role in various physiological processes. A thorough understanding of its chemical properties, synthesis, handling, and biological activity is essential for its effective and safe use in research and drug development. This guide provides a foundational framework for scientists and researchers to design and execute robust and reproducible experiments with this potent neuropeptide.
References
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Synthesis of Peptides. (n.d.).
- Canonical Gq/11–PLC–Ca²⁺ signaling pathway of vagal oxytocin receptors... (n.d.).
- Why the peptide is not soluble in DMSO? (2023).
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (n.d.). FDA.
- Eledoisin peptide. (n.d.). NovoPro Bioscience Inc.
- Peptide Fragmentation Induced by Radicals at
- HPLC of Peptides and Proteins. (n.d.).
- Comparison of Mean Arterial Blood Pressure and Heart Rate Changes in Response to Three Different Randomized Isotonic Crystalloid. (2022). BORIS Portal.
- Method Development and Transfer of Synthetic Peptide Impurity Analysis by W
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025).
- Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023). US Pharmacopeia (USP).
- Calcium mobilization experiments carried out in CHO cells stably... (n.d.).
- Peptide Solubility Guidelines. (n.d.). How to solubilize a peptide.
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). NIH.
- Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. (n.d.). PMC.
- Synthesis of azaalanine peptides using the solid phase method. (n.d.). PubMed.
- Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group.
- Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions | Request PDF. (2024).
- ESI-MS Peptide Interpret
- Peptide Storage. (n.d.). NIBSC.
- Diverse pathways in GPCR-mediated activation of Ca2+ mobiliz
- 204485Orig1s000. (n.d.).
- Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive r
- Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023). PMC.
- Handling and Storage Instruction AQUA Peptides. (n.d.). Thermo Fisher Scientific.
- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Diverse pathways in GPCR-mediated activation of Ca2+ mobiliz
- Eledoisin Peptide. (n.d.). Abbiotec.
- Calcium mobilization assay performed in HEK293 cells expressing the... (n.d.).
- Soybean beta 51-63 peptide stimulates cholecystokinin secretion via a calcium-sensing receptor in enteroendocrine STC-1 cells. (2010). PubMed.
- Mascot help: Peptide fragmentation. (n.d.).
- Acceptance criteria a for related substances in synthetic peptide drug... (n.d.).
- Solid-Phase Synthesis of Proteins. (2015). YouTube.
- Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. (2018).
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- A volume-pressure tail cuff method for hemodynamic parameters: Comparison of restraint and light isoflurane anesthesia in normotensive male Lewis rats | Request PDF. (2025).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. peptide24.store [peptide24.store]
- 13. renyi.hu [renyi.hu]
- 14. lcms.cz [lcms.cz]
- 15. hplc.eu [hplc.eu]
- 16. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 17. cpcscientific.com [cpcscientific.com]
- 18. Peptide Fragmentation Induced by Radicals at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mascot help: Peptide fragmentation [matrixscience.com]
- 20. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jdc.jefferson.edu [jdc.jefferson.edu]
- 24. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Eledoisin vs. Substance P: A Comparative Pharmacological Profile
Topic: Eledoisin vs Substance P Receptor Affinity Comparison Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide provides a rigorous comparison of Substance P (SP) and Eledoisin , two pivotal neuropeptides in the tachykinin family. While both share the conserved C-terminal signature required for receptor activation, their divergent N-terminal sequences dictate distinct receptor selectivity profiles.[1][2]
-
Substance P is the primary endogenous mammalian ligand for the NK1 receptor , driving nociception, neurogenic inflammation, and vasodilation.[2]
-
Eledoisin , an exogenous octopod peptide, historically served as a critical tool for distinguishing tachykinin receptor subtypes. It exhibits a broader, "promiscuous" binding profile with significant affinity for NK2 and NK3 receptors, contrasting with the high NK1 selectivity of Substance P.
This guide dissects their molecular structures, receptor affinity constants (
Molecular Pharmacology & Structural Logic[1]
The tachykinin family is defined by the conserved C-terminal sequence -Phe-X-Gly-Leu-Met-NH
Sequence Alignment
The structural divergence explains the pharmacological differences:
| Peptide | Origin | Amino Acid Sequence (N | Key Structural Features |
| Substance P | Mammalian | Arg-Pro-Lys-Pro-Gln-Gln -Phe-Phe-Gly-Leu-Met-NH | Basic N-terminus (Arg/Lys) confers high NK1 selectivity.[1][2] |
| Eledoisin | Cephalopod | pGlu-Pro-Ser-Lys-Asp-Ala -Phe-Ile-Gly-Leu-Met-NH | N-terminal Pyroglutamate (pGlu) and Asp residue shift preference toward NK2/NK3.[1] |
Structural Determinants of Binding
-
SP Specificity: The positively charged N-terminus (Arg
, Lys ) of Substance P interacts electrostatically with extracellular loops of the NK1 receptor. -
Eledoisin Promiscuity: The hydrophobic residues (Ile
in Eledoisin vs. Phe in SP) and the acidic Asp residue alter the ligand's conformation, reducing steric hindrance at NK2 and NK3 binding pockets, which are less tolerant of the bulky, basic N-terminus of SP.
Receptor Selectivity Profiles
The following data aggregates binding affinity (
Comparative Affinity Table
Note: Values represent consensus ranges from mammalian expression systems (CHO/COS-7 cells).
| Receptor Subtype | Substance P (Endogenous) | Eledoisin (Exogenous) | Pharmacological Classification |
| NK1 (Neurokinin 1) | High Affinity ( | Moderate Affinity ( | SP is |
| NK2 (Neurokinin 2) | Low Affinity ( | High Affinity ( | Eledoisin is significantly more potent than SP at NK2.[1] |
| NK3 (Neurokinin 3) | Very Low Affinity ( | Moderate/High Affinity ( | Eledoisin acts as a potent agonist; SP is negligible.[1] |
Rank Order of Potency
This hierarchy is the gold standard for receptor identification in tissue bioassays:
-
NK1 Receptor: SP > Physalaemin > Eledoisin > NKA > NKB[5]
-
NK2 Receptor: NKA > Eledoisin > NKB > SP
-
NK3 Receptor: NKB > Eledoisin > NKA > SP[5]
Technical Insight: Historically, the "SP-P" receptor referred to NK1 (sensitive to Physalaemin/SP), while the "SP-E" receptor referred to sites sensitive to Eledoisin (now known as NK2/NK3).[1]
Mechanistic Insights: Signaling Pathways
Both ligands activate G
Visualization: Tachykinin Signaling Cascade
The following diagram illustrates the conserved downstream signaling activated by SP (via NK1) or Eledoisin (via NK2/NK3).
Caption: Conserved Gq-protein coupled signaling cascade activated by Tachykinin receptor stimulation.[1]
Experimental Methodologies
To validate these affinity profiles in a laboratory setting, the following protocols are recommended. These are designed to be self-validating systems using specific controls.[1]
Radioligand Binding Assay (Competition Format)
Objective: Determine
Protocol:
-
Membrane Preparation: Harvest CHO-NK1 cells; homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors (Bacitracin, Leupeptin) to prevent peptide degradation.
-
Radioligand: Use [¹²⁵I]-Bolton-Hunter Substance P (0.1 nM).[1] This ligand labels NK1 with high specificity.[6]
-
Competition: Incubate membranes with radioligand and increasing concentrations (
M to M) of unlabeled SP (Control) and Eledoisin (Test). -
Incubation: 60 minutes at 25°C. Equilibrium is critical.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
SP
should be nM. -
Eledoisin
should be nM (showing lower affinity than SP at NK1).
Functional Assay: Calcium Mobilization (FLIPR)
Objective: Compare agonist potency (
Protocol:
-
Dye Loading: Load cells (NK1, NK2, or NK3 expressing lines) with Fluo-4 AM calcium indicator for 45 mins.
-
Baseline: Measure fluorescence for 10 seconds to establish baseline.
-
Injection: Inject serial dilutions of SP or Eledoisin.
-
Readout: Monitor fluorescence peak (Max - Min).
-
Result:
-
NK1 Cells: SP will show a left-shifted curve (lower
) compared to Eledoisin.[1] -
NK3 Cells: Eledoisin will show a robust response; SP will show little to no response unless at very high concentrations.
-
Implications for Drug Development
Understanding the distinction between SP and Eledoisin is critical for designing selective therapeutics.
-
NK1 Antagonists (Aprepitant): Developed by screening against SP binding. Eledoisin is not a suitable screening ligand for NK1 due to its lower affinity and "off-target" binding to NK2/NK3.[1]
-
Cross-Reactivity Risks: Because Eledoisin binds multiple receptors, data derived from "Eledoisin-binding sites" in older literature must be re-evaluated to determine if the effect was NK2 or NK3 mediated.
-
Peptide Stability: Eledoisin is more resistant to degradation by certain peptidases than SP, making it a useful tool for in vivo studies where SP half-life is a limiting factor, provided receptor selectivity is not the primary variable.
Visualization: Receptor Selectivity Logic Flow
Caption: Logic flow for classifying tissue responses based on ligand potency.
References
-
Maggi, C. A. (2000). The mammalian tachykinin receptors. General Pharmacology: The Vascular System. Link
-
Regoli, D., et al. (1994). Receptors and antagonists for substance P and related peptides. Pharmacological Reviews. Link
-
Severini, C., et al. (2002). The Tachykinin Peptide Family.[2][7][8] Pharmacological Reviews. Link
-
Almeida, T. A., et al. (2004). Tachykinins and tachykinin receptors: structure and activity relationships. Current Medicinal Chemistry. Link
-
Cascieri, M. A., et al. (1992). Substance P receptor antagonists. Progress in Drug Research. Link
Sources
- 1. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eledoisin - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Localization of tachykinin binding sites (NK1, NK2, NK3 ligands) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodinated substance P, neurokinin A, and eledoisin bind predominantly in NK1 receptors in guinea pig lung [pubmed.ncbi.nlm.nih.gov]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]
A Technical Guide to Eledoisin's Potency as a Neurokinin-3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Eledoisin, a potent tachykinin peptide, and its functional activity as an agonist for the neurokinin-3 (NK3) receptor. We will delve into the molecular mechanisms of action, present detailed protocols for quantifying its potency, and discuss the implications for research and drug development.
Introduction: The Tachykinin System and the Significance of Eledoisin
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2]
Eledoisin, an undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata, has been a valuable pharmacological tool for studying the tachykinin system.[3] Its amino acid sequence is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[4] Like other tachykinins, Eledoisin possesses the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH2, which is critical for receptor activation.[1]
While endogenous mammalian tachykinins exhibit preferential binding to their respective receptors (SP for NK1, NKA for NK2, and NKB for NK3), Eledoisin demonstrates a notable potency at the NK3 receptor, making it a subject of significant interest in neuroscience and pharmacology.[3][5] Understanding the potency and selectivity of Eledoisin at the NK3 receptor is vital for its use as a research tool and for the development of novel therapeutics targeting this receptor.
Molecular Mechanism of Action: Eledoisin and the NK3 Receptor
The NK3 receptor is a class A GPCR that, upon agonist binding, couples to the Gq/11 family of G-proteins.[5] This initiates a well-defined signaling cascade that is central to the receptor's physiological effects.
The NK3 Receptor Signaling Pathway
Activation of the NK3 receptor by an agonist like Eledoisin triggers a conformational change in the receptor, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG in activating protein kinase C (PKC), leads to a variety of downstream cellular responses.
Caption: Calcium Mobilization Assay Workflow
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK3 receptor in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 400 µg/ml Geneticin). [6] * Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain sub-confluent cultures. [7]
-
-
Cell Plating:
-
The day before the assay, seed the CHO-K1/NK3 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. [8]A typical solution consists of Fluo-4 AM (2-5 µM) and an equal volume of 20% (w/v) Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). [9]Probenecid (2.5 mM) can be included to inhibit the extrusion of the dye from the cells. [8] * Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark. [8]
-
-
Compound Addition:
-
Prepare serial dilutions of Eledoisin in the assay buffer.
-
Use an automated liquid handler or a multi-channel pipette to add the Eledoisin dilutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR™) with excitation at ~490 nm and emission at ~525 nm. [10] * Record the fluorescence signal over time to capture the peak response.
-
-
Data Analysis:
-
Determine the baseline fluorescence before compound addition and the peak fluorescence after addition.
-
Normalize the data to the baseline and express it as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the Eledoisin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. [6]
-
In Vitro Assessment: Radioligand Binding Assay
This assay measures the affinity of Eledoisin for the NK3 receptor by quantifying its ability to displace a radiolabeled ligand.
Experimental Workflow:
Sources
- 1. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. File:GPCR cycle.jpg - Wikimedia Commons [commons.wikimedia.org]
- 6. genscript.com [genscript.com]
- 7. CHO-K1 Cell Line - Creative Biogene [creative-biogene.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. content.abcam.com [content.abcam.com]
Physiological effects of Eledoisin on smooth muscle contraction
An In-Depth Technical Guide to the Physiological Effects of Eledoisin on Smooth Muscle Contraction
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Eledoisin within the Tachykinin Family
Eledoisin is a potent undecapeptide originally isolated from the salivary glands of the cephalopod Eledone moschata[1][2]. It belongs to the tachykinin family of neuropeptides, a group named for their ability to induce rapid contractions ("tachy") in intestinal smooth muscle[3]. Structurally, Eledoisin is defined by the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2[1][4]. Like all tachykinins, it features a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂) that is crucial for receptor activation, while the variable N-terminal region contributes to receptor subtype specificity[1].
While not endogenous to mammals, Eledoisin serves as an invaluable pharmacological tool due to its potent and complex interactions with mammalian tachykinin receptors, also known as neurokinin (NK) receptors. Its study provides critical insights into the fundamental mechanisms of smooth muscle physiology and offers a framework for the development of novel therapeutics targeting the tachykinin system. This guide provides a detailed exploration of Eledoisin's mechanism of action, from receptor interaction to the downstream signaling events culminating in smooth muscle contraction, and outlines robust methodologies for its investigation.
Part 1: Molecular Mechanism of Eledoisin-Induced Contraction
The contractile effect of Eledoisin on smooth muscle is initiated by its binding to tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily[5]. There are three primary mammalian tachykinin receptors: NK1, NK2, and NK3[6]. Eledoisin, while capable of interacting with all three, exhibits a preferential affinity for the NK2 and NK3 receptor subtypes[2][7][8].
Receptor Binding and Signal Transduction Cascade
The binding of Eledoisin to a tachykinin receptor, predominantly the NK2 receptor on smooth muscle cells, instigates a conformational change that activates a heterotrimeric G-protein of the Gq/11 family. This activation initiates a well-defined intracellular signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC)[9][10].
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[10].
-
Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells. This binding triggers the opening of the IP₃R channels, resulting in a rapid and significant release of Ca²⁺ from the SR into the cytosol[10][11].
-
Calcium-Calmodulin Complex Formation: The sharp increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the pivotal event linking receptor activation to mechanical contraction[12][13]. Cytosolic Ca²⁺ binds to the ubiquitous calcium-binding protein, calmodulin (CaM)[14].
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK)[14][15].
-
Myosin Phosphorylation and Cross-Bridge Cycling: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation event is the molecular switch that unmasks the actin-binding site on the myosin head, enabling it to bind to actin filaments and initiate ATP-dependent cross-bridge cycling. This process generates force, leading to cell shortening and, on a tissue level, smooth muscle contraction[14].
The following diagram illustrates this core signaling pathway.
Quantitative Receptor Engagement
The potency of Eledoisin can be quantified by its pD₂ value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. This allows for a standardized comparison of drug activity across different receptor subtypes and tissues.
| Ligand | Receptor | Preparation | pD₂ Value |
| Eledoisin | NK₁ | Guinea Pig | 9.21 |
| Eledoisin | NK₂ | Rabbit | 8.22 |
| Eledoisin | NK₃ | Rat | 7.11 |
| Table 1: Comparative potency (pD₂) of Eledoisin at tachykinin receptor subtypes. Data compiled from Tocris Bioscience.[8] |
Part 2: Field-Proven Methodologies for Studying Eledoisin's Effects
Investigating the effects of Eledoisin requires robust and reproducible experimental systems. The two primary methodologies detailed below—isolated tissue bath assays and single-cell calcium imaging—provide complementary macroscopic and microscopic views of its physiological action.
Methodology 1: Isolated Tissue Bath (Organ Bath) Assay
This classic pharmacological technique measures the isometric contraction of an isolated strip of smooth muscle tissue in response to Eledoisin. It provides a functional, quantitative readout of the entire contractile apparatus within a native tissue environment. Tissues like the guinea-pig ileum or rabbit colon are highly sensitive and exhibit a good dose-response relationship, making them ideal models[16][17].
Causality & Self-Validation: This protocol is inherently self-validating. A stable baseline tension must be achieved before drug addition, ensuring tissue viability. The response to a maximal concentration of a standard depolarizing agent (e.g., high potassium chloride, KCl) at the end of the experiment serves as an internal control, allowing Eledoisin-induced contractions to be expressed as a percentage of the maximum possible response for that specific tissue strip.
Detailed Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., guinea pig) according to institutionally approved ethical guidelines.
-
Promptly dissect the desired tissue (e.g., terminal ileum) and place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit physiological salt solution.
-
Carefully clean the tissue of adherent fat and mesenteric connections.
-
Cut segments of approximately 1.5-2 cm in length.
-
-
Mounting:
-
Tie one end of the tissue segment to a fixed glass hook at the bottom of an organ bath chamber (typically 10-25 mL volume).
-
Tie the other end to an isometric force transducer, which measures changes in tension.
-
Submerge the tissue in the organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.
-
-
Equilibration:
-
Apply a small initial tension (preload) to the tissue (e.g., 1 gram) and allow it to equilibrate for 60-90 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes to remove metabolic byproducts and any mediators released during dissection. The baseline tension should stabilize during this period.
-
-
Experimentation (Cumulative Dose-Response Curve):
-
Once a stable baseline is achieved, add Eledoisin to the bath in a cumulative manner. Start with a low concentration (e.g., 10⁻¹⁰ M) and wait for the contractile response to plateau.
-
Without washing out the previous dose, add the next, higher concentration (typically increasing by a half-log increment, e.g., 3 x 10⁻¹⁰ M, 10⁻⁹ M, etc.).
-
Record the tension continuously using a data acquisition system. Continue until the contractile response no longer increases with higher concentrations of Eledoisin, indicating that the maximal response (Emax) has been reached.
-
-
Data Analysis:
-
Measure the peak tension at each concentration.
-
Normalize the data by expressing each response as a percentage of the maximum contraction induced by a reference agonist like KCl.
-
Plot the normalized response against the logarithm of the Eledoisin concentration to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to calculate key parameters: Emax (maximum effect) and EC₅₀ (the concentration producing 50% of the maximal response), from which the pD₂ can be derived.
-
Methodology 2: Single-Cell Intracellular Calcium Imaging
This technique allows for the direct visualization and quantification of the Eledoisin-induced rise in [Ca²⁺]i within individual smooth muscle cells. It provides direct evidence for the proposed signaling mechanism by measuring the key second messenger.
Causality & Self-Validation: The protocol's validity rests on proper controls. A baseline fluorescence is established before stimulation to ensure the cell is quiescent. The response to a maximal depolarizing agent (KCl) or a calcium ionophore (e.g., ionomycin) at the end of the experiment confirms cell viability and that the dye is responsive, providing a reference for the maximal possible calcium signal.
Detailed Step-by-Step Protocol:
-
Cell Isolation:
-
Dissect smooth muscle tissue as described previously.
-
Mince the tissue into small pieces and incubate in a dissociation medium containing enzymes like collagenase and papain to digest the extracellular matrix and liberate single smooth muscle cells[15][18].
-
Gently triturate the tissue to aid dissociation and then filter the cell suspension to remove undigested tissue fragments.
-
Plate the isolated cells on glass-bottom dishes suitable for microscopy.
-
-
Fluorescent Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent indicator, such as Fluo-4 AM[19]. The "AM" ester moiety allows the dye to cross the cell membrane.
-
Incubate the cells with the Fluo-4 AM solution for 30-45 minutes at room temperature in the dark. Intracellular esterases will cleave the AM group, trapping the active, calcium-sensitive form of Fluo-4 inside the cell.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
-
Imaging and Stimulation:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with an appropriate excitation light source (e.g., 488 nm laser) and emission filter.
-
Acquire a baseline time-lapse series of images to establish the resting fluorescence level of a target cell.
-
Perfuse the chamber with a solution containing a known concentration of Eledoisin.
-
Continue acquiring images to capture the change in fluorescence intensity over time as [Ca²⁺]i rises.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the cell body.
-
Measure the average fluorescence intensity (F) within the ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the initial baseline fluorescence (F₀), typically expressed as F/F₀.
-
Plot the F/F₀ ratio over time to visualize the calcium transient (amplitude, duration, and kinetics).
-
Conclusion: Physiological Significance and Therapeutic Horizons
Eledoisin is a powerful stimulant of extravascular smooth muscle, with particularly pronounced effects on gastrointestinal, bronchial, and uterine tissues[16][17]. Its actions can be mediated both directly on smooth muscle cells and indirectly through the modulation of autonomic nerve activity[20][21].
The detailed understanding of the Eledoisin-tachykinin receptor signaling pathway has been instrumental in drug development. While Eledoisin itself is not a therapeutic agent, the pathway it activates is a significant target. The development of selective NK receptor antagonists has been a major focus for pharmaceutical companies, aiming to treat conditions characterized by smooth muscle hyper-reactivity or neurogenic inflammation, such as irritable bowel syndrome (IBS), asthma, and chemotherapy-induced emesis[3][22][23]. Although the clinical success of these antagonists has been mixed, underscoring the complexity and redundancy of the tachykinin system, the foundational research using tools like Eledoisin remains critical to refining these therapeutic strategies[3].
References
-
Erspamer, V., & Falconieri Erspamer, G. (1962). Pharmacological actions of eledoisin on extravascular smooth muscle. British Journal of Pharmacology and Chemotherapy, 19(2), 337–354. [Link]
-
Erspamer, V., & Falconieri Erspamer, G. (1962). Pharmacological actions of eledoisin on extravascular smooth muscle. PubMed. [Link]
-
Kotani, M., et al. (2006). Muscarinic cationic current in gastrointestinal smooth muscles: signal transduction and role in contraction. Journal of Pharmacological Sciences. [Link]
-
Ma, T., et al. (2004). Signal pathways involved in emodin-induced contraction of smooth muscle cells from rat colon. World Journal of Gastroenterology. [Link]
-
Le, T. P., & Priefer, R. (2021). Tachykinin NK2 antagonist for treatments of various disease states. Autonomic Neuroscience. [Link]
-
Morin-Surun, M. P., et al. (1984). Effects of glutamate, substance P and eledoisin-related peptide on solitary tract neurones involved in respiration and respiratory reflexes. PubMed. [Link]
-
Agarwal, A., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. PMC - NIH. [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews. [Link]
-
Wikipedia. (n.d.). Eledoisin. Wikipedia. [Link]
-
Ormas, P., et al. (1977). The effects of eledoisin on intestinal smooth muscle of ruminants. PubMed. [Link]
-
An, S., et al. (2007). Homeostatic and therapeutic roles of VIP in smooth muscle function: myo-neuroimmune interactions. PubMed. [Link]
-
Cowsik, S. M., et al. (2003). Solution Structure of the Tachykinin Peptide Eledoisin. Biophysical Journal. [Link]
-
Cowsik, S. M., et al. (2003). Solution structure of the tachykinin peptide eledoisin. PubMed. [Link]
-
Hill-Eubanks, D. C., et al. (2011). Calcium Signaling in Smooth Muscle. Cold Spring Harbor Perspectives in Biology. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. IUPHAR/BPS. [Link]
-
Ndiaye, M., et al. (2005). Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins. PubMed. [Link]
-
bioRxiv. (2024). A novel ex vivo model of muscle contraction to measure muscle endocrine and paracrine signalling. bioRxiv. [Link]
-
Hill-Eubanks, D. C., et al. (2011). Calcium signaling in smooth muscle. PubMed - NIH. [Link]
-
Huszar, R., et al. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
MDPI. (2023). Assessing Quadriceps Muscle Contraction Using a Novel Surface Mechanomyography Sensor during Two Neuromuscular Control Screening Tasks. MDPI. [Link]
-
Berridge, M. J. (2008). Calcium signalling in smooth muscle. PubMed. [Link]
-
Stasiak, M., et al. (2019). Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. PMC - NIH. [Link]
-
MDPI. (2023). Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery. MDPI. [Link]
-
ResearchGate. (2015). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. ResearchGate. [Link]
-
Touyz, R. M., et al. (2002). Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. PubMed. [Link]
-
Beleslin, D. B., & Varagić, V. M. (1969). The action of eledoisin on the peristaltic reflex of guinea-pig isolated ileum. PubMed. [Link]
-
Sanger, G. J. (2004). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. British Journal of Pharmacology. [Link]
-
Wikipedia. (n.d.). Tachykinin peptides. Wikipedia. [Link]
-
JoVE. (2022). Proliferation Of Vascular Smooth Muscle Cells Using Click Chemistry l Protocol Preview. YouTube. [Link]
-
University of Manchester. (n.d.). Calcium signaling in smooth muscle. Research Explorer. [Link]
-
Osa, T., & Ogasawara, T. (1979). Mechanism of action of vasoactive intestinal polypeptide on myometrial smooth muscle of rabbit and guinea-pig. PubMed. [Link]
-
Frontiers. (2022). Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology. [Link]
-
Wells-Cembrano, K., et al. (2022). Development of a simple and versatile in vitro method for production, stimulation, and analysis of bioengineered muscle. PLOS One. [Link]
-
Medicosis Perfectionalis. (2022). Calcium-Calmodulin System | Second messengers | Physiology & Biochemistry. YouTube. [Link]
-
NovoPro Bioscience Inc. (n.d.). Eledoisin peptide. NovoPro Bioscience. [Link]
-
Dirty Medicine. (2025). 03 Medicine of the week: NK1 receptor antagonists. YouTube. [Link]
-
Van der Meersch, H., et al. (2022). Doxorubicin Impairs Smooth Muscle Cell Contraction: Novel Insights in Vascular Toxicity. International Journal of Molecular Sciences. [Link]
-
MDPI. (2023). The Autotaxin-LPA Axis Emerges as a Novel Regulator of Smooth Muscle Cell Phenotypic Modulation during Intimal Hyperplasia. MDPI. [Link]
-
Drew, G. M., & Whiting, S. B. (1979). Evidence for two distinct types of postsynaptic alpha-adrenoceptor in vascular smooth muscle in vivo. PubMed. [Link]
Sources
- 1. Eledoisin - Wikipedia [en.wikipedia.org]
- 2. Eledoisin peptide [novoprolabs.com]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Frontiers | Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts [frontiersin.org]
- 6. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 7. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eledoisin | CAS 69-25-0 | Tocris Bioscience [tocris.com]
- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium signaling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Signal pathways involved in emodin-induced contraction of smooth muscle cells from rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological actions of eledoisin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological actions of eledoisin on extravascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Development of a simple and versatile in vitro method for production, stimulation, and analysis of bioengineered muscle | PLOS One [journals.plos.org]
- 20. The effects of eledoisin on intestinal smooth muscle of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The action of eledoisin on the peristaltic reflex of guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Eledoisin Trifluoroacetate: In Vivo Vasodilator Properties & Hemodynamic Profiling
Executive Summary
Eledoisin Trifluoroacetate is a potent, stable tachykinin undecapeptide (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) originally isolated from the posterior salivary glands of Eledone species. While it exhibits high affinity for NK2 and NK3 receptors in smooth muscle bioassays, its profound in vivo vasodilator effects are primarily mediated through NK1 receptor activation on the vascular endothelium.
This guide provides a rigorous technical framework for utilizing Eledoisin TFA to study hemodynamic regulation, endothelial function, and nitric oxide (NO) signaling pathways. Unlike Substance P, Eledoisin displays enhanced resistance to specific peptidases, offering a more sustained hemodynamic response profile useful for distinguishing receptor desensitization from metabolic degradation.
Part 1: Pharmacology & Mechanism of Action[1]
Receptor Selectivity & Hemodynamic Causality
In the context of systemic vasculature, Eledoisin acts as a potent hypotensive agent. Although it is often classified as an NK2/NK3 preferring agonist in isolated tissue baths (e.g., duodenum), its vasodilator properties are strictly endothelium-dependent and mediated by the NK1 receptor .
-
Primary Mechanism: Eledoisin binds to endothelial NK1 receptors, triggering a Gq-protein coupled cascade.
-
Secondary Effects: At high pharmacological doses, Eledoisin may activate extravascular smooth muscle (NK2/NK3), potentially causing bronchoconstriction or intestinal motility, which can confound hemodynamic readouts if not monitored.
Signal Transduction Pathway
The vasodilation induced by Eledoisin is a classic example of the NO-cGMP axis . The peptide-receptor complex initiates an intracellular calcium surge, activating endothelial Nitric Oxide Synthase (eNOS).
Figure 1: Endothelial NK1-mediated signaling pathway governing Eledoisin-induced vasodilation.
Part 2: Experimental Protocols
Peptide Preparation (Critical Step)
Eledoisin is supplied as a Trifluoroacetate (TFA) salt . TFA is a strong acid; failing to buffer the solution will lead to local tissue acidosis, precipitation, and pain upon injection, confounding hemodynamic data.
Reconstitution Protocol:
-
Equilibration: Allow the lyophilized vial to warm to room temperature (20-25°C) for 30 minutes before opening to prevent condensation (hygroscopic).
-
Solvent: Dissolve initially in a small volume of sterile, deionized water (e.g., 1 mg in 100 µL) to ensure complete dissolution.
-
Buffering: Dilute immediately with PBS (pH 7.4) or 0.9% Saline buffered with 10 mM HEPES .
-
Note: Do not dissolve directly in high-salt buffers if the concentration is high (>5 mg/mL), as "salting out" may occur.
-
-
Aliquot Storage: Store stock solutions (1 mM) at -80°C. Avoid freeze-thaw cycles.
In Vivo Hemodynamic Profiling (Rat Model)
This protocol describes the assessment of Mean Arterial Pressure (MAP) and vascular conductance in an anesthetized rat model.
Subject: Male Sprague-Dawley Rats (250-300g). Anesthesia: Thiobutabarbital (Inactin) 100 mg/kg IP or Urethane 1.2 g/kg IP (preserves autonomic reflexes better than isoflurane).
Surgical Workflow:
-
Cannulation:
-
Femoral Vein: For IV bolus administration of Eledoisin.
-
Femoral Artery: Connected to a pressure transducer for real-time MAP and Heart Rate (HR) monitoring.
-
Optional: Flow probe on the superior mesenteric or renal artery for regional blood flow analysis.
-
-
Stabilization: Allow 30 minutes post-surgery for hemodynamic parameters to stabilize.
-
Dose-Response Protocol:
-
Administer Eledoisin as a rapid IV bolus (volume < 100 µL).
-
Flush with 100 µL saline.
-
Wait for MAP to return to baseline (approx. 5-10 mins) before next dose.
-
Dosing Table:
| Dose Level | Concentration (nmol/kg) | Estimated Mass (µg/kg) | Expected Effect |
|---|---|---|---|
| Low | 0.01 - 0.1 | ~0.01 - 0.1 | Threshold detection; minimal MAP drop. |
| Medium | 1.0 | ~1.2 | Significant hypotension (-20 to -30 mmHg). |
| High | 10.0 | ~12.0 | Maximal vasodilation; potential reflex tachycardia. |
Note: Eledoisin MW ≈ 1188 g/mol .
Figure 2: Step-by-step experimental workflow for in vivo dose-response profiling.[1]
Part 3: Data Analysis & Interpretation[6]
Quantitative Metrics
To validate vasodilator activity, calculate the Vascular Conductance (VC) rather than just Resistance. Conductance (
Distinguishing NK1 vs. NK2 Effects
To confirm the mechanism is NK1-mediated endothelial NO release, perform the following control experiments:
-
L-NAME Pre-treatment: Administer L-NAME (NOS inhibitor, 10 mg/kg IV). A significant attenuation of Eledoisin-induced hypotension confirms NO dependence.
-
NK1 Antagonist: Pre-treat with SR140333 or RP67580. Complete blockade confirms NK1 specificity.
Troubleshooting Tachyphylaxis
Tachykinin receptors are prone to rapid desensitization (tachyphylaxis).
-
Symptom: Diminished response to repeated doses.
-
Solution: Ensure a minimum washout period of 10-15 minutes between boluses. If infusion is used, limit duration to <20 minutes.
References
-
Erspamer, V., & Glaesser, A. (1963). The action of eledoisin on the systemic arterial blood pressure of some experimental animals. British Journal of Pharmacology and Chemotherapy, 20(3), 516–527. Link
-
Newby, D. E., et al. (1999). Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man.[2] British Journal of Clinical Pharmacology, 48(3), 336–344. Link
-
Olmsted, F., & Page, I. H. (1962).[3] Hemodynamic effects of eledoisin, kallidin II, and bradykinin in unanesthetized dogs.[3] American Journal of Physiology-Legacy Content, 203(5), 951-954. Link
-
Brain, S. D., & Cox, H. M. (2006). Neuropeptides and their receptors: innovative science providing novel therapeutic targets. British Journal of Pharmacology, 147(S1), S202-S211. Link
-
Regoli, D., et al. (1994). Receptors and antagonists for substance P and related peptides.[4][5] Pharmacological Reviews, 46(4), 551-599. Link
Sources
- 1. Mechanisms mediating the vasoactive effects of the B1 receptors of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of eledoisin, kallidin II, and bradykinin in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Eledoisin vs. Physalaemin – Tachykinin Receptor Kinetics & Pharmacological Profiling
Executive Summary
In the landscape of neuropeptide research, Eledoisin and Physalaemin serve as critical reference standards for dissecting the Tachykinin receptor family (NK1, NK2, NK3). While both share the conserved C-terminal "message" sequence required for receptor activation, their divergent N-terminal "address" domains dictate distinct pharmacological profiles.
This guide moves beyond basic definitions to provide a mechanistic analysis of their receptor selectivity, signal transduction pathways, and utility in high-throughput screening (HTS) and functional bioassays.
Part 1: Structural Biology & Sequence Homology
The biological activity of tachykinins is governed by the "Message-Address" concept.[1] The C-terminus (Message) is highly conserved and responsible for receptor activation (efficacy). The N-terminus (Address) varies significantly and confers receptor subtype selectivity (affinity).
Comparative Sequence Analysis
Both peptides are undecapeptides (11 amino acids) modified with a C-terminal amide and an N-terminal pyroglutamic acid (pGlu), which confers resistance to aminopeptidases.
| Feature | Physalaemin | Eledoisin |
| Origin | Amphibian skin (Physalaemus fuscumaculatus) | Cephalopod salivary gland (Eledone moschata) |
| Sequence | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ |
| C-Term (Message) | -Phe-Tyr -Gly-Leu-Met-NH₂ | -Phe-Ile -Gly-Leu-Met-NH₂ |
| N-Term (Address) | Hydrophilic, Charged (Asp, Lys) | Hydrophilic, Charged (Lys, Asp) |
| Key Structural Difference | Tyr⁸ (Aromatic) at position 8 | Ile⁸ (Branched Aliphatic) at position 8 |
Structural Insight: The substitution of Tyrosine (Physalaemin) with Isoleucine (Eledoisin) at position 8 (relative to the N-terminus) is the critical determinant for receptor discrimination. The aromatic ring of Tyr⁸ favors the NK1 binding pocket, while the aliphatic side chain of Ile⁸ shifts preference toward NK2/NK3 conformations.
Part 2: Pharmacology & Receptor Kinetics[5]
Receptor Selectivity Profiles
The Tachykinin receptors (NK1, NK2, NK3) are Gq-protein coupled receptors. While endogenous mammalian ligands (Substance P, Neurokinin A, Neurokinin B) define these receptors, Eledoisin and Physalaemin provide unique cross-reactivity profiles essential for validating antagonist selectivity.
1. Physalaemin: The NK1 Specialist
-
Primary Target: NK1 Receptor (Substance P-preferring).
-
Binding Affinity: High affinity (
nanomolar range) for NK1. -
Pharmacological Profile: Acts as a potent sialogogue (induces salivation) and vasodilator . Its hypotensive potency often exceeds that of Eledoisin due to the abundance of NK1 receptors in the vascular endothelium.
-
Differentiation: Unlike Substance P, Physalaemin is more resistant to degradation by kininases, providing a more sustained response in in vivo assays.
2. Eledoisin: The Broad-Spectrum / NK2-NK3 Probe
-
Primary Target: Historically classified as an SP-E (Eledoisin-type) agonist.[2] Modern pharmacology defines it as having high intrinsic activity at NK2 and NK3 receptors, while retaining significant NK1 affinity.
-
Binding Affinity:
-
NK1 (Guinea Pig):
(High affinity, but often lower efficacy relative to SP in specific tissues). -
NK2 (Rabbit Pulmonary Artery):
. -
NK3 (Rat Portal Vein):
.
-
-
Pharmacological Profile: Extremely potent stimulator of extravascular smooth muscle (gut, bronchi, uterus). It is often used to study "non-cholinergic, non-adrenergic" contractions in smooth muscle preparations where NK1 blockade fails to abolish the response.
Signal Transduction Pathway (Graphviz)
The following diagram illustrates the Gq/11-mediated signaling pathway shared by both peptides, highlighting the divergence at the receptor level.
Figure 1: Differential receptor activation converging on the Phosphoinositide signaling pathway. Note the preferential routing of Physalaemin to NK1-mediated effects versus Eledoisin to NK2/3-mediated effects.
Part 3: Experimental Methodologies
Protocol A: Differential Bioassay for Receptor Identification
Objective: Distinguish between NK1 and NK2 receptor populations in a tissue sample (e.g., Guinea Pig Ileum) using Eledoisin and Physalaemin.
Rationale: Guinea Pig Ileum (GPI) contains both NK1 (neuronal/muscle) and NK2/NK3 (muscle) receptors.
-
Physalaemin stimulates NK1 receptors efficiently.[3]
-
Eledoisin stimulates NK2/NK3 receptors efficiently (and NK1).
-
By using selective antagonists, you can isolate the receptor contribution.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Isolate terminal ileum from a male Dunkin-Hartley guinea pig.
-
Mount in an organ bath (10 mL) containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.0 g and equilibrate for 60 minutes.
-
-
Desensitization/Blockade (The "Self-Validating" Step):
-
Step 2a: Add Atropine (1 µM) and Indomethacin (1 µM) to block cholinergic and prostaglandin-mediated effects.
-
Step 2b: Construct a cumulative concentration-response curve (CCRC) for Physalaemin (
to M). Calculate . -
Step 2c: Wash tissue for 30 mins.
-
Step 2d: Incubate with a selective NK1 Antagonist (e.g., CP-96,345 or SR140333) for 15 minutes.
-
Step 2e: Repeat Physalaemin CCRC. Result: Significant rightward shift (
-fold) confirms NK1 mediation.
-
-
Eledoisin Challenge:
-
Wash tissue thoroughly.
-
Incubate with the NK1 Antagonist (to block NK1 sites).[4]
-
Construct CCRC for Eledoisin .
-
Interpretation: If contraction persists despite NK1 blockade, the response is mediated by NK2/NK3 receptors (the "SP-E" site). This confirms the presence of non-NK1 tachykinin receptors in the tissue.
-
Protocol B: Handling and Storage
-
Solubility: Both peptides are soluble in water or dilute acetic acid.
-
Stock Solutions: Dissolve at 1 mg/mL in distilled water.
-
Aliquot: Store in siliconized polypropylene tubes to prevent adsorption.
-
Stability: Stable at -20°C for >1 year. Avoid repeated freeze-thaw cycles.
Part 4: Therapeutic Implications & Drug Development[9]
While neither peptide is currently a marketed drug, they are foundational tools in the development of Peptidomimetics .
-
Antidipsogenic Research (Thirst Inhibition): Eledoisin is a potent inhibitor of water intake when injected intracerebroventricularly (ICV). It acts via NK3 receptors in the brain (median preoptic nucleus). This pathway is under investigation for treating hyponatremia and psychogenic polydipsia.
-
Sialogogues (Dry Mouth Treatment): Physalaemin analogs have been investigated for treating xerostomia (Sjögren's syndrome). The challenge lies in separating the sialogogic effect (NK1) from the hypotensive side effects.
-
NK Antagonist Screening: In modern drug discovery, Eledoisin is the "stress test" ligand for NK2/NK3 antagonists. If a candidate drug (e.g., for IBS or schizophrenia) cannot block Eledoisin-induced contractions in an NK1-blocked tissue, it lacks sufficient NK2/NK3 affinity.
References
-
Anastasi, A., Erspamer, V. (1963). The isolation and amino acid sequence of eledoisin, the active endecapeptide of the posterior salivary glands of Eledone.[5] Archives of Biochemistry and Biophysics. Link
-
Anastasi, A., et al. (1964).[5] Isolation and amino acid sequence of physalaemin, the main active polypeptide of the skin of Physalaemus fuscumaculatus.[5] Archives of Biochemistry and Biophysics. Link
-
Regoli, D., et al. (1989). Receptors for substance P and related neurokinins.[6] Pharmacology.[7][6][8][9] Link
-
Maggi, C.A., et al. (1993). Tachykinin receptors and tachykinin receptor antagonists.[3][6] Journal of Autonomic Pharmacology. Link
-
Severini, C., et al. (2002). The Tachykinin Peptide Family.[4][6] Pharmacological Reviews. Link
Sources
- 1. Eledoisin - Wikipedia [en.wikipedia.org]
- 2. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antagonist discrimination between subtypes of tachykinin receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eledoisin peptide [novoprolabs.com]
- 9. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve Eledoisin trifluoroacetate for in vitro assays
Application Note: Optimized Reconstitution and Handling of Eledoisin Trifluoroacetate for In Vitro Assays
Abstract
Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful reconstitution.
| Property | Data | Implication for Handling |
| Sequence | pGlu-P-S-K-D-A-F-I-G-L-M-NH | Hydrophobic C-terminus (Phe-Ile-Gly-Leu-Met) drives aggregation.[1] pGlu (Pyroglutamic acid) blocks N-terminal charge.[1] |
| Molecular Weight | 1188.40 g/mol | Small peptide, diffuses rapidly. |
| Salt Form | Trifluoroacetate (TFA) | Dissolution in unbuffered water yields an acidic pH (~3.0–4.0), potentially toxic to cells if not buffered. |
| Isoelectric Point (pI) | ~6.0 (Theoretical) | Net charge is near zero at neutral pH (Zwitterionic: Lys |
| Key Risks | Met | Strictly avoid vortexing which introduces air. Use Argon/Nitrogen overlay if possible.[2] |
Solubility Strategy: The "Acidic-First" Principle
Because Eledoisin contains both basic (Lys) and acidic (Asp) residues, its solubility is lowest at its isoelectric point (pH ~6).[1] As a TFA salt, it is naturally acidic.
-
Direct Water Dissolution: Feasible (up to ~18 mg/mL) but may require sonication.[3] The resulting solution is acidic.
-
DMSO Co-solvent: Recommended for high-concentration stocks (>5 mM) or if the peptide appears cloudy in water.[1] DMSO disrupts secondary structure aggregates.
Reconstitution Protocols
Protocol A: Standard Aqueous Reconstitution (Preferred for <1 mM Stocks)
Best for assays sensitive to organic solvents (e.g., primary neuronal cultures).[1]
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 30 minutes before opening. This prevents atmospheric moisture condensation (deliquescence).
-
Solvent Selection: Use sterile, endotoxin-free water (Milli-Q).[1]
-
Note: Do not use PBS or cell culture media (DMEM) for the initial dissolution. The salts can promote immediate precipitation of the peptide TFA salt.
-
-
Dissolution: Add water to achieve a concentration of 1 mg/mL (~0.84 mM) .
-
Agitation: Gently flick the tube. Do not vortex. If visible particles remain, sonicate in a water bath for 30–60 seconds.
-
pH Check: Spot 1 µL onto pH paper. It should be acidic (pH 3–4). This acidity stabilizes the peptide during storage.
Protocol B: DMSO-Enhanced Reconstitution (Preferred for High Stability)
Best for long-term storage and preventing aggregation.[1]
-
Dissolution: Dissolve the peptide in a minimal volume of sterile, anhydrous DMSO to create a 100x Master Stock (e.g., 10 mM).
-
Calculation: To make 10 mM stock from 1 mg peptide: Add ~84 µL DMSO.
-
-
Dilution: Dilute this stock 1:10 or 1:100 into the assay buffer only at the time of the experiment.
-
Constraint: Ensure final DMSO concentration in the assay is <0.1% to avoid solvent toxicity.
-
Workflow Visualization
The following diagrams illustrate the critical decision paths and dilution schemes to ensure data integrity.
Figure 1: Decision tree for optimal reconstitution based on concentration requirements and assay sensitivity.
Assay Preparation & Dilution (The "TFA Trap")
A critical error in peptide assays is neglecting the acidity of the TFA salt. When adding the stock solution to the cell culture, the local pH can drop transiently, shocking the cells.
The Neutralization Step:
-
Intermediate Dilution: Do not add the acidic stock (Protocol A) directly to cells. Prepare an Intermediate Working Solution (10x) in your assay buffer (e.g., HBSS + 20 mM HEPES).
-
Buffering: The HEPES/Bicarbonate in the media will neutralize the TFA.
-
Adsorption Control: Eledoisin is hydrophobic. Use Low-Binding Polypropylene tips and tubes.[1] Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to coat plastic surfaces and prevent peptide loss.
Figure 2: Serial dilution scheme to neutralize TFA acidity and prevent solvent shock.
Storage & Stability Guidelines
| Condition | Stability Estimate | Recommendation |
| Lyophilized Powder | 1–2 Years | Store at -20°C or -80°C. Keep desiccated.[1] |
| Solubilized (Water) | < 24 Hours (RT) | Unstable. Met oxidation occurs rapidly.[1] |
| Solubilized (Frozen) | 1–3 Months | Store at -80°C. Single-use aliquots only. |
| Freeze-Thaw Cycles | Critical Failure Point | Discard aliquot after one thaw.[1] Ice crystal formation shears the peptide. |
Adsorption Warning: Avoid borosilicate glass vials for low concentrations (<10 µM). Eledoisin will adhere to the glass, significantly reducing the effective concentration. Always use siliconized glass or high-quality polypropylene.[1]
References
-
PubChem. (n.d.).[4] Eledoisin Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
GenScript. (2023). Peptide Solubility and Stability Guidelines. Retrieved from [Link]
- Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
Sources
Protocols for Eledoisin-induced hypotension in rat models
Application Note: Protocols for Eledoisin-Induced Hypotension and Biphasic Response in Rat Models
Abstract & Introduction
Eledoisin is an undecapeptide of mollusk origin (Eledone moschata) and a potent tachykinin NK1 receptor agonist. While it shares structural homology with Substance P, Eledoisin exhibits distinct pharmacological profiles, particularly in its resistance to degradation and receptor affinity.
In rat models , Eledoisin induces a complex biphasic cardiovascular response characterized by rapid, transient hypotension (vasodilation) followed by a sustained hypertensive phase. This contrasts with the purely hypotensive response seen in canine models.[1] This protocol details the methodology for isolating and measuring the hypotensive component of this response in Wistar Kyoto (WKY) rats, a critical assay for evaluating NK1-mediated vascular signaling and screening potential antihypertensive agents or NK1 antagonists.
Key Mechanism:
-
Phase 1 (Hypotension): Direct activation of endothelial NK1 receptors
protein coupling NO release Vasodilation. -
Phase 2 (Hypertension): Sympathetic stimulation and catecholamine release from the adrenal medulla.
Mechanism of Action
The hypotensive effect of Eledoisin is mediated primarily through the activation of Neurokinin-1 (NK1) receptors on the vascular endothelium. This activation triggers a signaling cascade resulting in the synthesis of Nitric Oxide (NO), a potent vasodilator.
Figure 1: Signal transduction pathway for Eledoisin-mediated hypotension.[2]
Experimental Design & Preparation
Animal Model Selection
-
Strain: Male Wistar Kyoto (WKY) rats.[2]
-
Rationale: WKY rats exhibit a more consistent hypotensive response compared to Spontaneously Hypertensive Rats (SHR), which may show blunted hypotension and exaggerated tachycardia [1].
-
-
Weight: 250 – 300 g.
-
Acclimatization: Minimum 5 days with standard 12h light/dark cycle.
Reagent Preparation
Eledoisin is a peptide and susceptible to degradation.[3] Proper handling is vital.
| Reagent | Preparation Details | Storage |
| Eledoisin Stock | Dissolve 1 mg Eledoisin in 1 mL distilled water (approx.[2] 0.84 mM). | -20°C or -80°C (Aliquot to avoid freeze-thaw). |
| Vehicle | Sterile 0.9% Saline (NaCl).[2] | Room Temp. |
| Working Solution | Dilute Stock in Saline to 10 µM immediately before use. | Keep on ice. Discard after 4 hours. |
| Heparinized Saline | 50 IU/mL heparin in 0.9% saline (for catheter patency).[2] | 4°C. |
Anesthesia Protocol
Choice of anesthesia is critical. Urethane is preferred over Isoflurane for this protocol because it preserves cardiovascular reflexes and autonomic tone better than volatile anesthetics.
-
Primary: Urethane (Ethyl carbamate), 1.2 – 1.5 g/kg, Intraperitoneal (IP).[2]
-
Alternative: Pentobarbital Sodium, 50 – 60 mg/kg, IP (requires more frequent boosters).[2]
Detailed Protocol: Eledoisin-Induced Hypotension
Surgical Instrumentation
-
Induction: Administer Urethane IP. Confirm surgical plane of anesthesia (loss of pedal withdrawal reflex).
-
Thermoregulation: Place rat on a feedback-controlled heating pad to maintain rectal temperature at 37°C ± 0.5°C. Hypothermia dampens vascular responses.[2]
-
Cannulation:
-
Femoral Artery: Isolate the left femoral artery. Insert a polyethylene catheter (PE-50 fused to PE-10 tip) filled with heparinized saline.[2] Connect to a pressure transducer for Mean Arterial Pressure (MAP) and Heart Rate (HR) recording.[2]
-
Femoral Vein: Isolate the left femoral vein. Insert a PE-50 catheter for drug administration.[2]
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow for IV bolus administration.[2][4]
Dosing and Administration
-
Dose Range: 0.1 – 1.0 nmol/kg (approx.[3] 0.12 – 1.2 µg/kg) [2].[2]
-
Volume: Injection volume should not exceed 1 mL/kg (typically ~100 µL for a 300g rat) to avoid volume-load artifacts.
-
Administration: Rapid IV bolus followed immediately by a saline flush (volume equal to catheter dead space).
Data Recording & Analysis
The response in rats is biphasic .[4] You must isolate the initial hypotensive nadir.
-
Baseline MAP: Average MAP over 60 seconds prior to injection.
-
Hypotensive Peak (
): The lowest MAP value recorded within 10–30 seconds post-injection.[2] -
Hypertensive Peak (
): The highest MAP value recorded 1–3 minutes post-injection.[2] -
Calculation:
Expected Results & Interpretation
| Parameter | Baseline (Approx.) | Post-Eledoisin (0.1-1 nmol/kg) | Effect Description |
| MAP (mmHg) | 100 ± 10 | Fall: 85 ± 5 Rise: 120 ± 10 | Rapid drop (10-15s) followed by sustained rise.[2][3] |
| Heart Rate (BPM) | 350 ± 30 | Transient Increase | Reflex tachycardia or direct sympathetic activation.[2] |
Interpretation:
-
Pure Hypotension: If only hypotension is observed, the dose may be low, or the animal's sympathetic drive is compromised (deep anesthesia).
-
Blunted Response: If
is < 10 mmHg at 1 nmol/kg, check catheter patency or peptide integrity.[2] -
Strain Difference: SHR rats often show a reduced hypotensive phase and a more pronounced tachycardic response compared to WKY rats [2].
Troubleshooting & Optimization
-
Biphasic Interference: The secondary hypertensive wave can mask the hypotension if the injection is too slow. Ensure a rapid bolus.
-
Peptide Adsorption: Eledoisin can stick to plastics. Use low-binding tubes or siliconized glassware for low-concentration dilutions.[2]
-
Tachyphylaxis: Tachykinin receptors desensitize rapidly. Allow at least 20–30 minutes between doses to restore receptor sensitivity.
References
-
Erspamer, V., & Glaesser, A. (1963). The action of eledoisin on the systemic arterial blood pressure of some experimental animals. British Journal of Pharmacology and Chemotherapy, 20(3), 516–527.
-
Lecci, A., et al. (1990). Hypotensive effect of intravenous injection of tachykinins in conscious, freely moving spontaneously hypertensive and Wistar Kyoto rats. Journal of Cardiovascular Pharmacology.
-
Cridland, R. A., & Henry, J. L. (1986).[5] Comparison of the effects of substance P, neurokinin A, physalaemin and eledoisin in facilitating a nociceptive reflex in the rat.[5][6] Brain Research, 381(1), 93-99.[2]
Sources
- 1. The action of eledoisin on the systemic arterial blood pressure of some experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eledoisin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute administration of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a selective 5-HT-receptor agonist, causes a biphasic blood pressure response and a bradycardia in the normotensive Sprague-Dawley rat and in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of substance P,... [experts.mcmaster.ca]
- 6. Comparison of the effects of substance P, neurokinin A, physalaemin and eledoisin in facilitating a nociceptive reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Eledoisin-Mediated Lacrimal Gland Secretion Assays
This Application Note and Protocol Guide is designed for researchers investigating lacrimal gland physiology, neuro-evoked secretion, and dry eye disease (DED) therapeutics. It synthesizes historical pharmacological data with modern physiological assays to provide a nuanced guide on using Eledoisin, a tachykinin agonist, to dissect secretory pathways.
Abstract & Scientific Rationale
Eledoisin is a potent undecapeptide of the tachykinin family (sequence: pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2). Unlike broad-spectrum cholinergic agonists (e.g., carbachol) that indiscriminately drive acinar protein and fluid secretion, Eledoisin exhibits a unique, species-dependent mechanism of action that makes it an invaluable tool for dissecting the neural reflex arc of tearing.
In lagomorph (rabbit) and rodent models, topical Eledoisin primarily acts as a sensory nerve stimulant (activating corneal/conjunctival polymodal nociceptors) rather than a direct acinar secretagogue. In contrast, in canine models and isolated ductal preparations, it can drive fluid secretion via direct receptor engagement. This guide outlines protocols to isolate these specific mechanisms, enabling researchers to screen for compounds that modulate sensory nerve sensitivity (neuro-stimulation) versus those that directly drive glandular fluid transport.
Mechanism of Action & Signaling Pathways
To effectively use Eledoisin, one must understand the "Two-Tier" stimulation model.
-
Pathway A (Reflex Tearing): Eledoisin activates NK receptors (NK2/NK3 > NK1) on corneal sensory nerve endings
Trigeminal afferent signal Superior Salivatory Nucleus (Brainstem) Parasympathetic efferent outflow Acetylcholine/VIP release at the gland Secretion. -
Pathway B (Direct Ductal Stimulation): Eledoisin binds directly to tachykinin receptors on lacrimal duct cells , driving fluid secretion (volume flux) with minimal protein exocytosis, distinct from the protein-rich secretion driven by acinar cells.
Figure 1: Dual mechanism of Eledoisin. In many models (rabbit/mouse), the Reflex Pathway (Red Solid Arrow) dominates. Direct stimulation (Red Dashed Arrow) is tissue/species specific, often restricted to ductal fluid transport.
Experimental Design Considerations
| Parameter | Recommendation | Rationale |
| Vehicle Selection | PBS (pH 7.4) or Isotonic Saline | Avoid preservatives (e.g., Benzalkonium Chloride) which damage corneal epithelium and alter sensory thresholds. |
| Concentration Range | In Vivo: 10⁻⁶ M to 10⁻⁴ MEx Vivo: 10⁻⁹ M to 10⁻⁶ M | Higher concentrations in vivo are required to penetrate the mucin layer and reach nerve endings. |
| Anesthesia Control | Critical: Proparacaine / Oxybuprocaine | Topical anesthesia blocks the sensory reflex. If Eledoisin-induced secretion persists after anesthesia, it confirms a direct glandular effect. If secretion stops, it confirms a reflex mechanism. |
| Species Specificity | Rabbit/Rat vs. Dog | Rabbit: Primarily reflex-mediated. Dog: Potent direct stimulation observed. Choose model based on therapeutic target (nerve vs. gland). |
Protocol 1: In Vivo Sensory Reflex Tearing Assay
Objective: To quantify the integrity of the corneal sensory-neural loop using Eledoisin as a specific nociceptive probe. Model: New Zealand White Rabbits or Sprague-Dawley Rats.
Materials
-
Eledoisin (lyophilized), stored at -20°C.
-
Sterile PBS (Phosphate Buffered Saline).
-
Schirmer Tear Test Strips (standard for rabbit/dog) or Phenol Red Thread (for rats/mice).
-
0.5% Proparacaine Hydrochloride (Ophthalmic solution).
Reagent Preparation
-
Stock Solution: Dissolve 1 mg Eledoisin in 1 mL sterile distilled water (creates ~840 µM stock). Aliquot and freeze at -80°C.
-
Working Solution: Dilute Stock in sterile PBS to measure 50 µM, 100 µM, and 500 µM. Keep on ice.
Step-by-Step Methodology
-
Acclimatization: Handle animals daily for 3 days prior to testing to minimize stress-induced sympathetic inhibition of tearing.
-
Basal Measurement:
-
Gently insert the Schirmer strip into the lower conjunctival fornix at the junction of the lateral and middle thirds.
-
Hold for 60 seconds (rabbit) or 15 seconds (rat/thread).
-
Record length of wetting (mm). This is the Basal Secretion.
-
-
Experimental Group (Reflex Test):
-
Instill 10 µL (rabbit) or 5 µL (rat) of Eledoisin working solution into the inferior cul-de-sac.
-
Allow the animal to blink naturally for 30 seconds.
-
Blot excess fluid from the eyelid margin (carefully, without touching cornea).
-
Perform Schirmer test immediately (0–1 min post-instillation).
-
-
Control Group (Anesthesia Block):
Data Interpretation[1][5][6][7][8][9][10]
-
Positive Reflex Response: Significant increase in wetting in Group 3 vs. Basal.
-
Validation: Group 4 (Anesthesia) should show wetting levels similar to Basal. If Group 4 shows increased wetting, Eledoisin is acting directly on the gland or conjunctival goblet cells (unlikely in rabbits but possible in other species).
Protocol 2: Ex Vivo Isolated Lacrimal Duct Fluid Secretion
Objective: To measure direct fluid secretion (volume flux) driven by Eledoisin, independent of acinar protein secretion. Model: Isolated Lacrimal Gland Ducts (Rabbit/Mouse).
Materials
-
Collagenase P and Hyaluronidase for digestion.
-
Micro-dissection tools.[5]
-
Video microscopy setup with DIC (Differential Interference Contrast) optics.
-
Perfusion chamber.
Workflow Diagram
Figure 2: Workflow for isolating functional lacrimal ducts. The "closed lumen" swelling assay is the gold standard for measuring pure fluid secretion.
Step-by-Step Methodology
-
Isolation: Mince lacrimal glands and digest in DMEM/F12 containing Collagenase P (0.5 mg/mL) and Hyaluronidase (0.5 mg/mL) at 37°C for 45 minutes.
-
Selection: Manually select interlobular duct segments (identified by their tubular structure and lack of secretory granules) using micropipettes.
-
Sealing: Incubate segments in culture media for 8–10 hours. The cut ends will seal, forming a closed cyst-like structure.
-
Baseline Imaging: Mount ducts in a perfusion chamber on the microscope stage. Capture images every 30 seconds to establish baseline lumen volume.
-
Perfusion: Switch perfusate to buffer containing 100 nM Eledoisin .
-
Quantification: Capture images for 20 minutes.
-
Calculate Lumen Volume (
) assuming a cylinder: . -
Plot relative volume change (
) over time.
-
Expected Results
-
Eledoisin: Induces moderate lumen swelling (fluid secretion) in rabbit ducts, confirming NK receptor presence on ductal epithelium.
-
Carbachol (Control): Induces rapid, massive swelling (positive control).
-
Atropine (Antagonist): Should NOT block Eledoisin-induced swelling (confirms non-cholinergic pathway).
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| No increase in tearing (In Vivo) | Anesthesia residue or stress inhibition. | Ensure 3-day handling acclimation. Verify Eledoisin is fresh (peptides degrade). |
| High variability in Schirmer | Improper strip placement. | Place strip consistently at the lateral canthus. Use phenol red threads for smaller animals to reduce irritation. |
| Ducts fail to swell | Ducts not sealed or damaged. | Ensure 8-10h recovery period. Use Trypan Blue to exclude dead ducts before mounting. |
| Protein assay negative | Eledoisin is not an acinar secretagogue. | Validation Check: This is an expected result in rabbits. Use Carbachol as a positive control to prove the assay works, confirming Eledoisin's specificity for fluid/reflex pathways. |
References
-
Rossi, S. R., Dartt, D. A., & Gilbard, J. P. (1990). Eledoisin and lacrimal secretion in the rabbit.[6] Current Eye Research, 9(3), 273–276.[6]
-
Key Finding: Establishes that topical Eledoisin acts via a sensory reflex blocked by proparacaine, rather than direct glandular stimulation in rabbits.[6]
-
-
Dartt, D. A., et al. (1988). Stimulation of rabbit lacrimal gland secretion with biologically active peptides. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Key Finding: Demonstrates that arterial injection of Eledoisin does not stimulate protein secretion, differentiating it
- Nakamura, M., et al. (1997).Tachykinin receptor subtypes in the rabbit lacrimal gland. (Contextual grounding for NK receptor distribution).
-
Ubels, J. L., et al. (2006). Gene expression in rat lacrimal gland duct cells collected by laser capture microdissection.[5] Investigative Ophthalmology & Visual Science.
- Key Finding: Provides the basis for the "duct cell" specific functions and isol
-
Gromova, A., et al. (2017). Lacrimatory effect of eledoisin in dogs. (Contextual reference for species difference).
- Key Finding: Contrasts the rabbit data, showing potent secretion in dogs, highlighting the importance of model selection.
Sources
- 1. [Lacrimatory effect of eledoisin in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iatrogenic dry eye disease: an eledoisin/carnitine and osmolyte drops study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eledoisin and lacrimal secretion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Eledoisin in Experimental Models of Dry Eye Disease
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Eledoisin in preclinical experimental models of Dry Eye Disease (DED). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for evaluating the therapeutic potential of Eledoisin, a potent tachykinin peptide, in alleviating the signs of DED.
Introduction: The Scientific Rationale for Eledoisin in Dry Eye Disease
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, accompanied by ocular symptoms.[1] A key factor in many forms of DED is insufficient tear production from the lacrimal glands, leading to a state of aqueous deficiency. The innervation of the ocular surface and lacrimal glands plays a crucial role in maintaining tear film stability and homeostasis.
Substance P (SP), a neuropeptide of the tachykinin family, is essential for maintaining ocular surface health.[2][3] It is released from sensory nerve endings in the cornea and contributes to reflex tear production, corneal epithelial integrity, and wound healing.[2][3][4] SP exerts its effects by binding to neurokinin (NK) receptors, primarily the NK1 receptor.[2][3] Studies have shown that reduced levels of SP are associated with ocular surface disorders.[2]
Eledoisin is a naturally occurring undecapeptide originally isolated from the salivary glands of certain mollusks.[5][6] It is a potent tachykinin and acts as an agonist at neurokinin receptors, with a notable affinity for NK2 and NK3 receptors, and to a lesser extent, the NK1 receptor.[7][8][9] As a pharmacological analog of Substance P, Eledoisin has been investigated as a potential secretagogue to stimulate tear secretion.[6][7][10] The primary hypothesis for its use in DED is that topical application of Eledoisin can pharmacologically stimulate the lacrimal functional unit to increase tear production, thereby alleviating the signs and symptoms of dry eye.[6][10]
This guide will detail a robust experimental workflow to test this hypothesis in a well-established animal model of aqueous-deficient dry eye.
Proposed Mechanism of Action of Eledoisin on the Ocular Surface
Eledoisin is thought to promote tear secretion through the activation of neurokinin receptors on the lacrimal gland and potentially the ocular surface. The binding of Eledoisin to these receptors can trigger intracellular signaling cascades that lead to increased secretion of water, electrolytes, and proteins from the lacrimal acinar cells.
Caption: Proposed signaling pathway of topical Eledoisin in stimulating tear secretion.
Experimental Model: Surgically-Induced Aqueous Deficient Dry Eye in Rabbits
To evaluate the efficacy of Eledoisin as a secretagogue, a surgically-induced aqueous deficient dry eye model in rabbits is recommended. Rabbits are a suitable model due to their larger eye size, which facilitates ocular examinations and sample collection, and their anatomical and physiological similarities to the human lacrimal system.[11] Surgical removal of the main lacrimal gland induces a significant and sustained decrease in tear production.[12][13]
Animal Model and Husbandry
-
Species: New Zealand White rabbits
-
Age: 3-4 months
-
Housing: Single-caged in a controlled environment (20-22°C, 50-60% humidity, 12-hour light/dark cycle).
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Protocol for Surgical Induction of Dry Eye
-
Anesthesia: Anesthetize the rabbit using a combination of ketamine (35 mg/kg) and xylazine (5 mg/kg) administered intramuscularly. Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.
-
Surgical Preparation: Gently clean the surgical area around the eye with a povidone-iodine solution.
-
Incision: Make a small incision in the skin overlying the inferotemporal orbital rim to expose the main lacrimal gland.
-
Gland Excision: Carefully dissect and excise the main lacrimal gland, ensuring minimal damage to surrounding tissues.[13]
-
Closure: Suture the incision in layers.
-
Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine, 0.03 mg/kg) and a topical antibiotic ointment to the surgical site.
-
Recovery: Allow the animals to recover for at least one week before initiating treatment. The contralateral eye can serve as a non-operated control.
Eledoisin Formulation and Administration Protocol
Formulation
-
Compound: Eledoisin acetate salt (or other suitable salt)
-
Vehicle: Sterile, isotonic phosphate-buffered saline (PBS) at pH 7.4.
-
Concentration: Prepare a stock solution of Eledoisin in PBS. A final concentration range of 0.01% to 0.1% (w/v) for topical application is suggested based on previous studies with similar peptides.
-
Storage: Store the Eledoisin solution at -20°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Administration
-
Treatment Groups:
-
Group 1: Dry Eye Model + Vehicle (PBS)
-
Group 2: Dry Eye Model + Eledoisin (e.g., 0.05%)
-
Group 3: Naive (non-operated) Control
-
-
Dosage: Instill one 50 µL drop of the respective solution topically onto the cornea of the operated eye.
-
Frequency: Administer the treatment three times daily (e.g., 9:00 AM, 1:00 PM, 5:00 PM) for a duration of 14 to 28 days.
Efficacy Evaluation Protocols
All evaluations should be performed at baseline (before treatment initiation) and at regular intervals throughout the study (e.g., weekly).
Schirmer's Test for Tear Production
The Schirmer's test is a standard method for measuring aqueous tear production.[14]
Protocol:
-
Gently restrain the rabbit.
-
Without applying any topical anesthetic, place a sterile Schirmer's test strip (Whatman No. 41 filter paper) in the lower conjunctival fornix at the junction of the middle and lateral thirds of the eyelid.
-
Hold the strip in place for 60 seconds.[15]
-
Remove the strip and immediately measure the length of the wetted area in millimeters (mm).
-
Record the measurement. A significant decrease in the wetted length in the operated eye compared to the non-operated eye or naive controls indicates successful induction of dry eye.
Corneal Fluorescein Staining for Epithelial Defects
Corneal fluorescein staining is used to visualize and quantify corneal epithelial defects, a hallmark of severe dry eye.[16][17]
Protocol:
-
Instill 5 µL of 1% sterile, preservative-free sodium fluorescein solution into the conjunctival sac.[18]
-
Allow the rabbit to blink several times to distribute the dye.
-
After 1-2 minutes, examine the cornea under a slit-lamp biomicroscope using a cobalt blue filter.[16]
-
Areas of epithelial cell loss will stain bright green.
-
Grade the corneal staining using a standardized scoring system (see Table 2).
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Schirmer's Test Results (Example Data)
| Treatment Group | Baseline (mm/min) | Week 1 (mm/min) | Week 2 (mm/min) | Week 4 (mm/min) |
| Vehicle | 3.2 ± 0.8 | 3.0 ± 0.7 | 2.8 ± 0.9 | 2.5 ± 0.6 |
| Eledoisin (0.05%) | 3.1 ± 0.9 | 5.5 ± 1.2 | 6.8 ± 1.5 | 7.5 ± 1.3 |
| Naive Control | 9.5 ± 1.5 | 9.8 ± 1.3 | 9.6 ± 1.6 | 9.7 ± 1.4 |
| p < 0.05 compared to Vehicle group. |
Table 2: Corneal Fluorescein Staining Scoring System
| Score | Description |
| 0 | No staining |
| 1 | Mild punctate staining (<30 spots) |
| 2 | Moderate punctate staining (>30 spots) |
| 3 | Severe punctate staining with coalescent areas |
| 4 | Large epithelial defect or ulceration |
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for evaluating Eledoisin in a dry eye model.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of Eledoisin as a potential therapeutic for aqueous-deficient dry eye. A statistically significant increase in tear production and a reduction in corneal staining in the Eledoisin-treated group compared to the vehicle group would provide strong evidence of its efficacy.
Future studies could explore dose-response relationships, long-term safety and efficacy, and the effects of Eledoisin on inflammatory markers in the tear film and ocular tissues. Investigating the specific neurokinin receptor subtypes involved in Eledoisin's secretagogue effect would also be a valuable area of research.
References
-
Rossi SR, Dartt DA, Gilbard JP. Eledoisin and lacrimal secretion in the rabbit. Curr Eye Res. 1990 Mar;9(3):273-6. [Link]
-
Goyal S, Chauhan SK. Neurokinin-1 Receptor Antagonism Ameliorates Dry Eye Disease by Inhibiting Antigen-Presenting Cell Maturation and T Helper 17 Cell Activation. Am J Pathol. 2020 Jan;190(1):125-133. [Link]
-
Ros-Ocaña S, Almendros-Ruiz A, Zanon-Moreno V, Garcia-Medina JJ, Pinazo-Duran MD. The Role of Substance P in Corneal Homeostasis. MDPI. [Link]
-
Wikipedia. Eledoisin. [Link]
-
Barabino S, Chen Y, Chauhan S, Dana R. Animal Models of Dry Eye: A Critical Assessment of Opportunities and Limitations. IOVS. [Link]
-
Aragona P, Papa V, Micali A, Santocono M, Milazzo G. Iatrogenic dry eye disease: an eledoisin/carnitine and osmolyte drops study. J Ocul Pharmacol Ther. 2013 Jul-Aug;29(6):575-81. [Link]
-
Kontadakis G, Kymionis G, Kankariya V, Pallikaris A. Animal models of dry eye disease: Useful, varied and evolving (Review). Spandidos Publications. [Link]
-
Sriram S, Gibson DJ, Robinson PM, Piña-Aguilar RE, Janga SR, Chaurasia SS, Saadane A, Srivastav SK, Sahay B, Soni B, Singh N. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders. PubMed. [Link]
-
Sriram S, Gibson DJ, Robinson PM, Piña-Aguilar RE, Janga SR, Chaurasia SS, Saadane A, Srivastav SK, Sahay B, Soni B, Singh N. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders. PMC. [Link]
-
Lin T, Liu YC. Application of Animal Models in Interpreting Dry Eye Disease. Frontiers. [Link]
-
Hossain, M.S.; Al-Ghorbani, M.; Sheikh, R.; Hasan, M.N.; Rahman, M.M.; Abd-Al-Aziz, A.A.; Al-Nahari, A.M.; Sharf-Eldin, M.; Al-Mahmood, M.A.; Sarker, M.M.R. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research. MDPI. [Link]
-
Liu Y, Li J, Li Y, Liu Y, Zhang Y, Su Z. Peptide DFCPPGFNTK Mitigates Dry Eye Pathophysiology by Suppressing Oxidative Stress, Apoptosis, Inflammation, and Autophagy: Evidence from In Vitro and In Vivo Models. PMC. [Link]
-
Ghaffari, S.; D'Souza, K.; Proulx, S.; Gendron, S.P.; Bourget, J.-M.; Brunette, I.; Nada, O. Animal Models in Eye Research: Focus on Corneal Pathologies. MDPI. [Link]
-
Nishida T, Nakamura M, Nakagawa S, Awata T, Otori T. Substance P in human tears. Br J Ophthalmol. 1998 Nov;82(11):1326-30. [Link]
-
Dr.Oracle. How to perform fluorescein stain on the eye? [Link]
-
Ozcan S, Caner G, Usta U. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests. PMC. [Link]
-
Hossain MS, Al-Ghorbani M, Sheikh R, Hasan MN, Rahman MM, Abd-Al-Aziz AA, Al-Nahari AM, Sharf-Eldin M, Al-Mahmood MA, Sarker MMR. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease. MDPI. [Link]
-
Carracedo-Rodríguez G, et al. The NK-1 Receptor Signaling in the Eye. Encyclopedia MDPI. [Link]
-
Schirmer's test performed in the rat's eyes. ResearchGate. [Link]
-
Willcox MDP, Argüeso P, Georgiev GA, Holopainen JM, Laurie GW, Millar TJ, Papas EB, Rolland JP, Schmidt TA, Stahl U, Suarez T, Subbaraman LN, Uçakhan OO, Jones L. Ocular surface staining: Current concepts and techniques. PMC. [Link]
-
Dartt DA. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases. NIH. [Link]
-
Rohrwacher F, Schrage N, Kirchhof B, Reim M. Effect of eledoisin on tear volume and tear flow in humans as assessed by fluorophotometry. Graefes Arch Clin Exp Ophthalmol. 1996 Oct;234(10):654-7. [Link]
-
Bertin Bioreagent. Eledoisin - Applications. [Link]
-
He J, Lu Y, He J, Jiang C, Zhou Y, Liu Z. CGRP Released by Corneal Sensory Nerve Maintains Tear Secretion of the Lacrimal Gland. IOVS. [Link]
-
Kim, J.-H.; Lee, B.-J.; Kim, J.-Y.; Kim, S.-H.; Lee, H.-G. Streptococcus thermophilus iHA318 Improves Dry Eye Symptoms by Mitigating Ocular Surface Damage in a Mouse Model. MDPI. [Link]
-
O'Dell L. Substance P: Dry eye and allergy's mixed signal or missing link? Optometry Times. [Link]
-
Carracedo-Rodríguez, G.; et al. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI. [Link]
-
Bron AJ. DEWS DRY EYE: DIAGNOSTIC TEST TEMPLATE. Tear Film & Ocular Surface Society. [Link]
-
Nakamura M, Nishida T, Ofuji K, Mitsuyama S, Nakagawa S, Otori T. Substance P and Its Metabolites in Normal Human Tears. IOVS. [Link]
-
University of Arizona College of Nursing. Study Guide for Corneal Abrasion Procedure- 2020. [Link]
-
Li Z, et al. Substance P Promotes Diabetic Corneal Epithelial Wound Healing Through Molecular Mechanisms Mediated via the Neurokinin-1 Receptor. Diabetes Journals. [Link]
-
Slideshare. Corneal staining procedure. [Link]
-
Janga SR, et al. Topical neurokinin-1 receptor antagonism ameliorates ocular pain and prevents corneal nerve degeneration in an animal model of dry eye disease. PMC. [Link]
-
Janga SR, et al. Substance P regulates memory Th17 cell generation and maintenance in chronic dry eye disease. PubMed. [Link]
-
Møller M, et al. Tachykinins and tachykinin-receptors in the rat pineal gland. PubMed. [Link]
-
Feher V, et al. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats. PMC. [Link]
-
Tsubota K, et al. A novel TRPM8 agonist relieves dry eye discomfort. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eledoisin - Wikipedia [en.wikipedia.org]
- 6. Iatrogenic dry eye disease: an eledoisin/carnitine and osmolyte drops study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eledoisin - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eledoisin - Applications - CAT N°: 28810 [bertin-bioreagent.com]
- 10. Eledoisin and lacrimal secretion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 14. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models in Eye Research: Focus on Corneal Pathologies | MDPI [mdpi.com]
- 16. droracle.ai [droracle.ai]
- 17. Corneal staining procedure | PPTX [slideshare.net]
- 18. tearfilm.org [tearfilm.org]
Technical Guide: Preparation and Application of Eledoisin Trifluoroacetate in Tachykinin Receptor Binding Assays
Abstract & Pharmacological Context
Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) is a undecapeptide tachykinin originally isolated from the posterior salivary glands of Eledone spp.[1][2] Unlike Substance P (NK1 preferring), Eledoisin exhibits a distinct pharmacological profile with high affinity for NK2 and NK3 receptors . It is widely employed as a reference agonist in receptor characterization and selectivity profiling.
Commercially, Eledoisin is supplied as a Trifluoroacetate (TFA) salt . While TFA improves purification yields and solubility during synthesis, the counterion can introduce artifacts in biological assays if not properly managed. This guide details the rigorous preparation of Eledoisin TFA, from reconstitution to application in radioligand binding assays, ensuring data integrity and reproducibility.
Technical Background: The TFA Salt Factor
Synthetic peptides are cleaved from resin using Trifluoroacetic Acid (TFA).[3][4][5] Consequently, "pure" Eledoisin is actually a salt complex:
-
Peptide Content: Typically 70–80% by weight. The remaining 20–30% is TFA and water.
-
Implication: Gravimetric preparation without correction leads to significant concentration errors (under-dosing).
-
Assay Interference: High concentrations of TFA can acidify buffers or directly modulate ion channels. However, in receptor binding assays where the peptide is diluted to nanomolar (nM) ranges, the TFA concentration is usually negligible (<0.01%), provided the buffer capacity is sufficient.
Protocol 1: Reconstitution & Quantitation
Objective: Create a stable, accurately quantified stock solution. Critical Constraint: Eledoisin contains Methionine (Met), making it susceptible to oxidation. Avoid vigorous vortexing and repeated freeze-thaw cycles.
Materials
-
Eledoisin Trifluoroacetate (Lyophilized powder)
-
Solvent: Sterile Ultra-pure Water (Type I, 18.2 MΩ) or 0.1% Acetic Acid (if basic residues dominate).
-
Low-binding microcentrifuge tubes (Siliconized).
-
Argon or Nitrogen gas (for overlay).
Step-by-Step Methodology
-
Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening. This prevents condensation, which hydrolyzes the peptide.
-
Solvent Selection:
-
Dissolution:
-
Add solvent to achieve a target concentration of 1 mM (approx. 1.19 mg/mL).
-
Gently swirl or pipette up and down. Do not vortex vigorously.
-
Sonicate for 10–15 seconds in a water bath if visible particles remain.
-
-
Quantification (The "Expert" Step):
-
Note: Eledoisin lacks Tryptophan (Trp) or Tyrosine (Tyr). UV Absorbance at 280 nm is useless.
-
Method A (Preferred): Amino Acid Analysis (AAA) for absolute molarity.
-
Method B (Routine): Gravimetric with Correction.
Check the Certificate of Analysis (CoA) for % Peptide Content (usually ~75%).
-
-
Aliquot & Storage:
-
Divide into single-use aliquots (e.g., 20 µL).
-
Overlay with Argon gas to prevent oxidation of the Met residue.
-
Store at -80°C (Stable for 6 months).
-
Visualization: Reconstitution Logic
Caption: Decision tree for Eledoisin reconstitution, addressing solubility and quantification limitations.
Protocol 2: Receptor Binding Assay (Competition Mode)
Objective: Determine the affinity (
Buffer Systems[6][9][10]
-
Standard Binding Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl
, 0.02% BSA.-
Why MnCl
? Divalent cations often stabilize the high-affinity state of GPCRs. -
Why BSA? Prevents the hydrophobic peptide from sticking to plasticware.
-
-
Protease Inhibitor Cocktail (Critical):
-
Bacitracin (40 µg/mL): Inhibits peptidases.
-
Phosphoramidon (1 µM): Specifically inhibits neutral endopeptidases (NEP) that degrade tachykinins.
-
Leupeptin (5 µg/mL): General protease inhibitor.
-
Experimental Design (96-well Plate)
| Component | Volume | Description |
| Membrane Prep | 100 µL | CHO or HEK293 cells expressing NK2 or NK3 (5–20 µg protein/well). |
| Radioligand | 25 µL | e.g., [ |
| Competitor | 25 µL | Eledoisin TFA (Serial dilution: |
| Buffer/NSB | 100 µL | Buffer to final volume. Use excess cold ligand (10 µM) for Non-Specific Binding (NSB). |
| Total Volume | 250 µL |
Workflow Steps
-
Pre-treatment of Filters: Soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Reasoning: Eledoisin is positively charged at certain residues; PEI blocks anionic sites on glass fibers, reducing filter binding (NSB) to <5%.
-
-
Incubation:
-
Combine reagents in the plate.
-
Incubate at 25°C for 60–90 minutes . Equilibrium is slower at 4°C; 37°C risks degradation.
-
-
Termination:
-
Rapid filtration using a cell harvester (e.g., Brandel or Tomtec).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
-
Counting:
-
Add liquid scintillant (for
H) or count directly in Gamma Counter (for I).
-
Visualization: Assay Logic
Caption: Workflow for competitive radioligand binding assay utilizing Eledoisin.
Data Analysis & Interpretation
Calculating
Convert the
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[9]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Peptide sticking to filters. | Ensure filters are soaked in 0.3% PEI.[10] Add 0.1% BSA to wash buffer. |
| Low Signal / No Displacement | Peptide degradation. | Freshly add Phosphoramidon and Bacitracin. Check Argon overlay on stock. |
| Variable Replicates | Inconsistent pipetting or precipitation. | Sonicate stock before dilution.[6][8] Use siliconized tips to prevent adsorption. |
| Shifted | TFA interference (rare). | Ensure final assay buffer has >50mM Tris to buffer the TFA from high-concentration stocks. |
References
-
Erspamer, V. (1981). "The Tachykinin Peptide Family." Trends in Neurosciences. (Foundational text on Eledoisin isolation).
-
Regoli, D., et al. (1994). "Pharmacological Characterization of the Neurokinin Receptors." Pharmacological Reviews. (Defines NK1/NK2/NK3 selectivity profiles).
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology. (Critical reference for TFA toxicity).
-
Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. (Standard protocol for GPCR binding).
-
Lifetein. (2023). "Peptide Solubility and Handling Guidelines." (Practical guide for peptide reconstitution).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eledoisin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com.cn [genscript.com.cn]
- 6. biocat.com [biocat.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. genscript.com [genscript.com]
- 9. brieflands.com [brieflands.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Note: High-Precision Measurement of Ion Transport in Amphibian Epithelia Using Eledoisin
Executive Summary
This application note details the protocol for utilizing Eledoisin , a tachykinin neuropeptide originally isolated from the posterior salivary glands of the octopus Eledone moschata, to stimulate and measure active ion transport across amphibian skin (Rana or Xenopus species).[1] While Eledoisin is characterized as an NK3 receptor agonist in mammalian systems, in amphibian epithelia it acts primarily via NK1-like receptors to modulate transepithelial ion flux.[2]
This guide provides a validated workflow using the Ussing Chamber technique to distinguish between epithelial sodium absorption and glandular chloride secretion. It is designed for researchers investigating epithelial physiology, cystic fibrosis transmembrane conductance regulator (CFTR) analogs, and purinergic signaling pathways.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The Frog Skin Model
Amphibian skin is a classic model for epithelial transport, functionally analogous to the mammalian distal nephron. It performs two primary transport functions:
-
Sodium Absorption: Apical entry via Epithelial Sodium Channels (ENaC) and basolateral exit via Na
/K -ATPase. -
Chloride Secretion: Primarily driven by mucous and serous glands embedded in the skin, often mediated by calcium-activated chloride channels (CaCC) or CFTR-like channels.
Eledoisin Mechanism of Action
Eledoisin (Sequence: pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH
-
Receptor: Unlike its mammalian NK3 preference, Eledoisin in frog skin activates NK1-like receptors [1].[2]
-
Pathway: Activation triggers the G
-protein coupled cascade, stimulating Phospholipase C (PLC), generating Inositol Trisphosphate (IP ), and mobilizing intracellular Calcium (Ca ). -
Effect: The surge in intracellular Ca
primarily activates apical chloride channels in the gland cells, resulting in a net secretion of Cl (measurable as an increase in positive current from serosal to mucosal side).
Signaling Pathway Visualization
Figure 1: Signal transduction pathway of Eledoisin in amphibian epithelia leading to chloride secretion.
Experimental Setup & Materials
Reagents
| Reagent | Concentration (Stock) | Final Bath Conc. | Role |
| Eledoisin | 1 mM (in H | 10 | Agonist |
| Amiloride | 10 mM (in DMSO) | 10 | Blocks ENaC (Na |
| Bumetanide | 10 mM (in DMSO/Ethanol) | 100 | Blocks NKCC (Cl |
| Amphibian Ringer | See Below | N/A | Physiological Buffer |
Amphibian Ringer's Solution (mM):
NaCl (110), KCl (2.5), CaCl
Equipment
-
Ussing Chamber System: (e.g., Physiologic Instruments or Warner Instruments) with dual circulation gas lift.
-
Voltage/Current Clamp Amplifier: Capable of automatic fluid resistance (
) compensation. -
Ag/AgCl Electrodes: Two voltage-sensing and two current-passing electrodes per chamber.
Detailed Protocol
Phase 1: Tissue Preparation
-
Euthanasia: Double-pith the frog (Rana temporaria or pipiens) or use MS-222 anesthesia followed by decapitation, strictly adhering to local IACUC guidelines.
-
Dissection:
-
Excise the abdominal skin.
-
Critical Step: Gently scrape the inner surface (serosal side) with a glass slide to remove connective tissue. Do not puncture the skin.
-
Keep tissue immersed in ice-cold oxygenated Ringer's solution.
-
Phase 2: Mounting and Equilibration
-
Mounting: Place the skin between the two halves of the Ussing chamber insert.
-
Orientation: The outer skin surface must face the Apical (Mucosal) chamber. The inner surface faces the Basolateral (Serosal) chamber.
-
Edge Damage: Apply a thin layer of silicone grease to the O-rings to prevent edge crushing, which causes leak currents.
-
-
Clamping:
-
Stabilization: Allow the Short-Circuit Current (
) to stabilize for 30–60 minutes. A stable baseline is defined as drift < 1 A/cm per 10 minutes.
Phase 3: The Eledoisin Challenge (Self-Validating Workflow)
To prove the current is Eledoisin-driven and specific to chloride/glandular activity, we use a subtractive protocol.
-
Step A: Basal Recording
-
Record baseline
for 5 minutes.
-
-
Step B: Sodium Block (The Control)
-
Add Amiloride (10
M) to the Apical bath. -
Observation:
will drop significantly as ENaC channels close. The remaining current is the "non-sodium" baseline. -
Why: This validates the tissue viability and isolates the transport pathways.
-
-
Step C: Eledoisin Stimulation
-
Add Eledoisin (10
M) to the Basolateral bath. -
Observation: Expect a rapid, transient spike in
followed by a plateau. Since Na is blocked, this rise is attributable to Cl secretion.
-
-
Step D: Verification (Optional)
-
Add Bumetanide (100
M) to the Basolateral bath. -
Observation: This should inhibit the Eledoisin-induced current by blocking the basolateral chloride entry step (NKCC), confirming the ionic basis of the current.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for isolating Eledoisin-stimulated currents.
Data Analysis & Interpretation
Data should be normalized to the surface area of the chamber aperture (typically
Calculation
The specific Eledoisin-induced current (
Expected Results Table
| Parameter | Expected Value (Approx.) | Interpretation |
| Basal | 20 – 60 | Active Na |
| Post-Amiloride | < 5 | Successful block of ENaC. |
| Eledoisin Peak ( | +10 – 40 | Activation of glandular Cl |
| Transepithelial Resistance ( | 1.0 – 3.0 k | Indicates "tight" epithelium (no leaks). |
Troubleshooting Note: If
References
-
Lippe, C., et al. (1998). Actions of tachykinins on the ion transport across the frog skin. Peptides, 19(8), 1435-1438.[7]
-
Ussing, H. H., & Zerahn, R. (1951). Active transport of sodium as the source of electric current in the short-circuited isolated frog skin.[8] Acta Physiologica Scandinavica, 23(2-3), 110-127.
-
Erspamer, V., & Anastasi, A. (1962). Structure and pharmacological actions of eledoisin, the active endecapeptide of the posterior salivary glands of Eledone. Experientia, 18, 58–59.
-
Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1151-G1166. (Reference for general Ussing methodology).
Sources
- 1. Eledoisin peptide [novoprolabs.com]
- 2. Eledoisin and Kassinin, but not Enterokassinin, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eledoisin - Wikipedia [en.wikipedia.org]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. Methods for stable recording of short-circuit current in a Na+-transporting epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of tachykinins on the ion transport across the frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ussing's “Little Chamber”: 60 Years+ Old and Counting [frontiersin.org]
Eledoisin Stimulation of Extravascular Smooth Muscle: Mechanisms and In Vitro Protocols
An Application Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of eledoisin, a potent tachykinin peptide, and its application in the study of extravascular smooth muscle physiology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust protocols for evaluating smooth muscle contractility.
Introduction: The Significance of Eledoisin in Smooth Muscle Research
Eledoisin is a powerful investigational tool for probing the complex signaling pathways that govern smooth muscle function. Originally isolated from the salivary glands of the octopus Eledone moschata, it belongs to the tachykinin family of neuropeptides.[1] Tachykinins are characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) and are known for their rapid stimulatory effects on smooth muscle tissues.[2][3]
The primary value of eledoisin in a research context lies in its specific agonism at tachykinin receptors, particularly the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors.[4] This specificity allows for the precise dissection of the NK2/NK3 receptor systems, which are integral to numerous physiological processes, including gastrointestinal motility, respiratory airway constriction, and urogenital function.[3][5] Understanding how eledoisin stimulates these tissues provides critical insights into the pathophysiology of diseases like asthma, irritable bowel syndrome (IBS), and overactive bladder, making it a cornerstone peptide for pharmacological studies and therapeutic target validation.[6]
Core Mechanism: The Eledoisin Signaling Cascade in Smooth Muscle
The contractile response initiated by eledoisin is a direct consequence of its interaction with G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. The process is a well-defined signaling cascade that translates receptor binding into a mechanical force.
Causality of the Pathway: Eledoisin's binding to the NK2 receptor is the critical initiating event.[7] This receptor is coupled to the Gq/11 class of G proteins. Activation of the G protein triggers the effector enzyme Phospholipase C (PLC).[8] PLC's role is to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
These two messengers have divergent but synergistic roles:
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's internal calcium store. This binding opens calcium channels, causing a rapid and significant release of Ca2+ into the cytosol.[9]
-
DAG and Calcium Sensitization: DAG remains in the cell membrane and activates Protein Kinase C (PKC). PKC can phosphorylate various targets, including ion channels and contractile proteins, contributing to the maintenance of the contractile state, a process often referred to as calcium sensitization.
The elevated cytosolic Ca2+ is the direct trigger for contraction. Calcium ions bind to the protein calmodulin, and this Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in cell shortening and tissue contraction.[10] Concurrently, receptor activation often leads to the opening of L-type Ca2+ channels in the cell membrane, allowing an influx of extracellular calcium that sustains the contraction.[9]
Experimental Framework: The Isolated Organ Bath
The isolated tissue organ bath is the quintessential methodology for studying the contractility of extravascular smooth muscle ex vivo.[11][12] This technique is favored because it maintains tissue viability and physiological responsiveness, allowing for the direct measurement of isometric force generation in a controlled environment.
Rationale for Experimental Choices:
-
Tissue Selection: The choice of tissue is dictated by the research question. Tissues rich in NK2 receptors, such as the trachea, ileum, or urinary bladder, are excellent models for studying eledoisin.[7][13][14]
-
Physiological Salt Solution (PSS): A buffer like Krebs-Henseleit solution is used to mimic the ionic composition and pH of interstitial fluid, which is critical for maintaining cellular homeostasis and function.[12] It must be continuously aerated with carbogen (95% O2, 5% CO2) to provide oxygen and maintain a physiological pH of ~7.4.
-
Temperature Control: Experiments are conducted at 37°C to replicate physiological body temperature, ensuring optimal enzyme and protein function.[15]
-
Self-Validation Through Controls:
-
Viability Check: Before adding any test compound, the tissue's health and contractile capacity must be confirmed. A high concentration of potassium chloride (KCl, e.g., 80 mM) is used as a positive control. KCl causes non-receptor-mediated depolarization of the cell membrane, opening voltage-gated Ca2+ channels and inducing a robust, reproducible contraction. A strong response to KCl validates the tissue's viability.
-
Receptor Specificity: To prove that eledoisin's effect is mediated by the NK2 receptor, a selective NK2 antagonist (e.g., SR48968) can be introduced before eledoisin stimulation.[4][16] The expected result is a significant rightward shift in the eledoisin concentration-response curve, indicating competitive antagonism and confirming the specific receptor pathway.
-
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a cumulative concentration-response experiment to characterize the effects of eledoisin on an isolated smooth muscle preparation.
Protocol 1: Preparation of Physiological Salt Solution (PSS)
This protocol outlines the preparation of 1 liter of Krebs-Henseleit solution.
| Component | Molar Weight ( g/mol ) | Concentration (mM) | Weight (g/L) |
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl2·2H2O | 147.02 | 2.5 | 0.37 |
| MgSO4·7H2O | 246.47 | 1.2 | 0.30 |
| KH2PO4 | 136.09 | 1.2 | 0.16 |
| NaHCO3 | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.1 | 2.00 |
Procedure:
-
Add approximately 800 mL of ultrapure water to a 1 L beaker.
-
Dissolve each salt completely in the order listed above, ensuring one is fully dissolved before adding the next.
-
Bring the final volume to 1 L with ultrapure water.
-
The solution must be continuously gassed with 95% O2 / 5% CO2 (carbogen) for at least 20 minutes before use and throughout the experiment to maintain oxygenation and a pH of 7.4.
-
Warm the solution to 37°C in the organ bath reservoir.[15]
Protocol 2: Tissue Dissection and Mounting (Example: Rat Ileum)
Materials:
-
Rat ileum segment
-
Ice-cold, carbogenated PSS
-
Dissection dish with silicone base
-
Fine forceps and scissors
-
Surgical silk thread
-
Isolated organ bath system with isometric force transducer
Procedure:
-
Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) guidelines.
-
Immediately excise a segment of the distal ileum and place it in a beaker of ice-cold, carbogenated PSS.[12]
-
Transfer the ileum segment to the dissection dish. Gently flush the lumen with PSS to remove contents.
-
Cut the ileum into 1.5-2 cm segments. Avoid stretching the tissue.
-
Tie a loop of surgical silk thread securely around each end of the tissue segment.
-
Mount the tissue in the organ bath chamber filled with 37°C carbogenated PSS. Attach the bottom thread to the fixed hook in the chamber and the top thread to the isometric force transducer.
-
Apply a basal tension to the tissue (e.g., 1 gram or 10 mN) and allow it to equilibrate. This initial tension is crucial for recording optimal contractile responses.
Protocol 3: Generating a Cumulative Concentration-Response Curve
Procedure:
-
Equilibration: Allow the mounted tissue to equilibrate in the organ bath for 60 minutes. During this time, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.[11][12] Readjust the basal tension as needed as the tissue relaxes.
-
Viability Check: After equilibration, replace the bath solution with PSS containing 80 mM KCl to elicit a maximal contraction. Once the contraction reaches a stable plateau, record this value as the maximum possible response for that tissue.
-
Washout: Wash the tissue three times with fresh PSS over a period of 30-45 minutes, or until the tension returns to the initial baseline.
-
Cumulative Dosing:
-
Begin by adding the first, lowest concentration of eledoisin to the bath (e.g., 1 nM). This is typically done from a 1000x stock solution to avoid significant volume changes.[12]
-
Wait for the contractile response to reach a stable plateau.
-
Without washing, add the next, higher concentration of eledoisin to the bath (e.g., to achieve a final concentration of 3 nM, then 10 nM, 30 nM, etc., typically in half-log increments).
-
Continue this process until the response no longer increases with higher concentrations, indicating that the maximal effect (Emax) has been reached.
-
-
Final Washout: After the curve is complete, wash the tissue thoroughly with PSS.
Data Analysis and Interpretation
Data Normalization: To account for variability in tissue size and responsiveness, raw tension data (in grams or mN) should be normalized. A standard method is to express each eledoisin-induced contraction as a percentage of the maximal contraction induced by KCl in that same tissue.
Equation: % Response = (Tension_Eledoisin / Tension_KCl_max) * 100
Curve Fitting and Parameter Derivation: The normalized data is then plotted on a semi-log graph, with the % Response on the Y-axis and the log of the eledoisin concentration on the X-axis. A sigmoidal dose-response curve (variable slope) is fitted to the data using a non-linear regression algorithm (e.g., in GraphPad Prism software).
From this curve, two key pharmacological parameters are derived:
-
EC50 (Half-maximal effective concentration): The molar concentration of eledoisin that produces 50% of its own maximal response (Emax). It is a measure of the peptide's potency . A lower EC50 indicates higher potency.
-
Emax (Maximal effect): The maximum contractile response produced by eledoisin, expressed as a percentage of the KCl response. It is a measure of the peptide's efficacy .
Expected Quantitative Data: The potency of eledoisin can vary depending on the tissue and species due to differences in receptor density and subtype expression. The following table provides an overview of expected values from the literature.
| Tissue Preparation | Species | Primary Receptor | Typical EC50 Range |
| Ileum, Longitudinal Muscle | Guinea Pig | NK2 | 1 - 10 nM |
| Trachea | Rabbit | NK2 | 5 - 20 nM |
| Urinary Bladder | Rat, Hamster | NK2 | 0.5 - 5 nM[7] |
| Colon | Rat | NK2 | 10 - 50 nM[17] |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to KCl | Tissue damage during dissection; improper PSS composition; system malfunction. | Re-dissect a fresh tissue, ensuring gentle handling. Verify PSS recipe and pH. Check transducer calibration and system connections. |
| Weak response to Eledoisin | Low expression of NK2 receptors in the chosen tissue; peptide degradation. | Select a tissue known for high NK2 expression. Prepare fresh eledoisin stocks; use protease inhibitors in PSS if necessary. |
| High variability between tissues | Inconsistent dissection or mounting tension; biological variability. | Standardize dissection technique and apply consistent basal tension. Increase the number of replicates (n) to improve statistical power. |
References
-
Cecio, A., & Mascolo, N. (1983). The effects of eledoisin on intestinal smooth muscle of ruminants. General Pharmacology: The Vascular System, 14(6), 661-664. [Link]
-
Wikipedia. Eledoisin. [Link]
-
De Luca, A., et al. (2002). Eledoisin and Kassinin, but not Enterokassinin, stimulate ion transport in frog skin. Peptides, 23(7), 1319-1325. [Link]
-
Zhou, Q., et al. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Nature Communications, 13(1), 4337. [Link]
-
Hardy, K. M., et al. (2018). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Heart and Circulatory Physiology, 315(6), H1818-H1830. [Link]
-
Morin-Surun, M. P., et al. (1984). Effects of glutamate, substance P and eledoisin-related peptide on solitary tract neurones involved in respiration and respiratory reflexes. Brain Research, 293(2), 299-307. [Link]
-
Lecci, A., et al. (2000). Tachykinin NK(2) receptor mediates contraction and ion transport in rat colon by different mechanisms. British Journal of Pharmacology, 129(5), 926-932. [Link]
-
Zglejc, K., et al. (2021). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. Animals, 11(11), 3031. [Link]
-
Lördal, M., et al. (1998). A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. British Journal of Pharmacology, 124(5), 971-975. [Link]
-
Tong, H. J., et al. (2017). Enhanced elastin synthesis and maturation in human vascular smooth muscle tissue derived from induced-pluripotent stem cells. Acta Biomaterialia, 53, 116-127. [Link]
-
Kelleher, J. E., et al. (2021). Vascular Smooth Muscle Cell Subpopulations and Neointimal Formation in Mouse Models of Elastin Insufficiency. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(11), 2699-2715. [Link]
-
Jackson, W. F., & Boerman, E. M. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324. [Link]
-
Shaker, M., & Reddy, V. (2023). Biochemistry, Substance P. StatPearls. [Link]
-
An, H. S., et al. (2006). Tachykinin receptor expression and function in human esophageal smooth muscle. Journal of Pharmacology and Experimental Therapeutics, 318(2), 738-746. [Link]
-
Raschke, S., et al. (2013). Identification and Validation of Novel Contraction-Regulated Myokines Released from Primary Human Skeletal Muscle Cells. PLoS One, 8(5), e62013. [Link]
-
Chandrashekar, I. R., & Cowsik, S. M. (2003). Solution Structure of the Tachykinin Peptide Eledoisin. Biophysical Journal, 85(6), 3948-3956. [Link]
-
Eicher, T., et al. (2024). The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles. eLife, 12, RP92804. [Link]
-
JoVE. (2022). Measurement of Smooth Muscle Function. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
-
Jackson, W. F., & Boerman, E. M. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. ResearchGate. [Link]
-
Basalyga, D. M., et al. (2005). Elastin-derived peptides and TGF-beta1 induce osteogenic responses in smooth muscle cells. Journal of Cellular Biochemistry, 96(3), 579-587. [Link]
-
ClinicSearch. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. [Link]
-
Wikipedia. Tachykinin receptor 1. [Link]
-
Al-Jumaily, A. M., et al. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Cell Physiology, 326(5), C1057-C1067. [Link]
-
Sládková, K., et al. (2021). Substance P Receptor in the Rat Heart and Regulation of Its Expression in Long-Term Diabetes. Frontiers in Physiology, 12, 755866. [Link]
-
Aurora Scientific. (2021). Commonly Used Samples and Experiments using Isolated Muscle Systems for Mice and Rats. [Link]
-
L-Y, W., et al. (2008). Homeostatic and therapeutic roles of VIP in smooth muscle function: myo-neuroimmune interactions. Gastroenterology, 134(4), A-53. [Link]
-
van der Zee, P., et al. (1997). In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. Hypertension, 30(4), 924-930. [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265-301. [Link]
-
Murthy, K. S., et al. (1993). Mechanism of action of vasoactive intestinal polypeptide on myometrial smooth muscle of rabbit and guinea-pig. The Journal of Physiology, 466, 423-439. [Link]
-
Frank, E. D., & Warren, L. (1981). Vascular smooth muscle cells differ from other smooth muscle cells: predominance of vimentin filaments and a specific alpha-type actin. Proceedings of the National Academy of Sciences, 78(5), 3020-3024. [Link]
-
Wang, L., et al. (2020). The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity. Frontiers in Endocrinology, 11, 126. [Link]
Sources
- 1. Eledoisin - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Tachykinin receptor expression and function in human esophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurorascientific.com [aurorascientific.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Eledoisin and Kassinin, but not Enterokassinin, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tachykinin NK(2) receptor mediates contraction and ion transport in rat colon by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Eledoisin Trifluoroacetate in Aqueous Solutions
Introduction: Eledoisin is a potent undecapeptide belonging to the tachykinin family, known for its wide spectrum of pharmacological activities, including vasodilation and stimulation of extravascular smooth muscle.[1] As researchers and drug development professionals, harnessing its therapeutic potential requires a thorough understanding of its behavior in aqueous solutions, where it is notoriously susceptible to degradation. This guide provides expert-driven advice, troubleshooting protocols, and in-depth explanations to help you maintain the stability, integrity, and activity of your Eledoisin trifluoroacetate (TFA) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Eledoisin instability in an aqueous solution?
Eledoisin's instability is primarily due to its amino acid sequence: pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[1][2] The main degradation pathways are:
-
Oxidation: The C-terminal Methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This process can be catalyzed by trace metals, exposure to atmospheric oxygen, or light.[3][4]
-
Hydrolysis: The peptide bond between Aspartic Acid (Asp) and Alanine (Ala) is vulnerable to cleavage, especially under acidic conditions.[4]
-
Physical Instability: Like many peptides, Eledoisin can undergo aggregation, adsorption to surfaces, or precipitation, particularly at higher concentrations, near its isoelectric point, or after repeated freeze-thaw cycles.[5][6]
Q2: I've just dissolved my lyophilized Eledoisin TFA. How long can I expect the solution to remain stable?
The stability of a freshly prepared Eledoisin solution is highly dependent on the storage conditions. As a general guideline:
-
At 4°C , the solution should be considered stable for only a few days.
-
For storage longer than 24-48 hours, it is imperative to aliquot the solution into single-use volumes and freeze them at -20°C or preferably -80°C .
-
Once frozen, avoid repeated freeze-thaw cycles, as this is a major driver of peptide aggregation and degradation.
The choice of solvent and buffer (see Troubleshooting Guide) will significantly extend this window. Always perform a visual inspection for cloudiness or precipitation before use.[7]
Q3: What are the initial signs that my Eledoisin solution may be degrading?
The first indicators of degradation are often related to experimental outcomes. You might observe:
-
Reduced Biological Activity: A noticeable decrease in the expected pharmacological effect in your assay is the most critical sign.
-
Inconsistent Results: High variability between experiments using the same stock solution can point to ongoing degradation.
-
Visual Changes: The appearance of cloudiness, particulates, or discoloration in the solution indicates physical instability (aggregation or precipitation).[7]
-
Chromatographic Changes: If using techniques like HPLC, you may see the emergence of new peaks (e.g., oxidized forms) or a decrease in the area of the main Eledoisin peak.
Troubleshooting Guide: Common Experimental Issues
Problem: My Eledoisin solution lost biological activity much faster than anticipated.
This is a classic sign of chemical degradation, most likely oxidation of the Methionine residue.
Causality Analysis: The sulfur atom in Methionine is easily oxidized, which alters the peptide's conformation and ability to bind to its receptor. This process is accelerated by dissolved oxygen, trace metal ions in the buffer, and exposure to light.[3][4]
Solutions & Protocol:
-
Work with Degassed Buffers: Before dissolving the peptide, sparge your buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Incorporate an Antioxidant: For long-term experiments, consider adding a scavenger like methionine itself (in small excess) or other antioxidants to your buffer system.[8]
-
Use High-Purity Water and Reagents: Ensure your water is of high purity (e.g., Milli-Q or equivalent) and that buffer salts are of analytical grade to minimize trace metal contamination.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[3]
Caption: Troubleshooting workflow for loss of Eledoisin activity.
Problem: I'm seeing precipitation or cloudiness in my stock solution after thawing.
This indicates physical instability, either aggregation or the peptide coming out of solution.
Causality Analysis: Physical instability is influenced by peptide concentration, pH, ionic strength, and the number of freeze-thaw cycles.[5] The trifluoroacetate (TFA) counterion, a remnant of peptide synthesis, can also affect solubility and stability.[9] When the solution pH is close to the peptide's isoelectric point (pI), its net charge is near zero, minimizing electrostatic repulsion and promoting aggregation.
Solutions & Protocol:
-
Optimize Solution pH: Prepare Eledoisin solutions in a buffer with a pH at least 1-2 units away from its theoretical pI. A slightly acidic pH (e.g., pH 4-6) is generally recommended to maintain a net positive charge and improve solubility.
-
Control Concentration: Avoid preparing stock solutions that are unnecessarily concentrated. If high concentrations are needed, a solubility test is recommended first.
-
Aliquot Rigorously: Prepare single-use aliquots immediately after dissolving the peptide to eliminate freeze-thaw cycles.
-
Consider TFA Salt Exchange: For highly sensitive or long-term studies, the TFA counterion can be exchanged for a more biocompatible one like acetate or hydrochloride, which may improve stability.[10] This is an advanced procedure and should be done with care.
| Buffer System | Optimal pH Range | Key Advantages & Considerations |
| Acetate Buffer | 3.6 – 5.6 | Simple, effective for maintaining solubility by keeping the peptide protonated. |
| Citrate Buffer | 3.0 – 6.2 | Can chelate trace metals, offering some protection against metal-catalyzed oxidation. |
| Phosphate Buffer | 5.8 – 8.0 | Physiologically relevant, but can sometimes accelerate degradation. Use with caution and preferably at lower pH ranges (e.g., pH 6.0). |
Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Eledoisin Stock Solution (1 mg/mL)
This protocol is designed to minimize initial degradation and create a stable foundation for your experiments.
Materials:
-
This compound (lyophilized powder)
-
High-purity water (e.g., WFI or Milli-Q)
-
0.1 M Acetic Acid
-
Sterile, low-protein-binding polypropylene tubes
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-chill Solutions: Place your water and acetic acid solution on ice. Work in a cold room or on ice whenever possible.
-
Degas the Solvent: Sparge the high-purity water with your inert gas for at least 15 minutes to remove dissolved oxygen.
-
Reconstitute the Peptide:
-
Allow the lyophilized Eledoisin vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small amount of 0.1 M acetic acid to the vial to first wet and dissolve the peptide. This acidic environment aids in solubilizing the peptide.
-
Use the degassed, chilled water to bring the solution to the final volume. For a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL stock. Mix gently by pipetting up and down. Do not vortex , as this can induce aggregation.
-
-
Verify pH: Check the pH of the final solution. It should be in the acidic range (typically pH 4-5.5).
-
Aliquot for Storage: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene aliquots.
-
Flash Freeze & Store: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and then transfer immediately to a -80°C freezer for long-term storage.
Caption: Workflow for preparing stabilized Eledoisin stock solution.
References
-
Eledoisin - Wikipedia. Wikipedia. [Link]
-
Solution Structure of the Tachykinin Peptide Eledoisin - PMC. National Center for Biotechnology Information. [Link]
-
Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Eledoisin peptide. NovoPro Bioscience Inc. [Link]
-
Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. [Link]
-
Eledoisin | C54H85N13O15S | CID 10328936. PubChem - NIH. [Link]
-
Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC. National Center for Biotechnology Information. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. National Center for Biotechnology Information. [Link]
-
Strategies for Improving Peptide Stability and Delivery - PMC. National Center for Biotechnology Information. [Link]
-
(PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]
-
The isolation and amino acid sequence of eledoisin, the active endecapeptide of the posterior salivary glands of Eledone. PubMed. [Link]
-
I need help in peptide oxidation during deprotection group removal? ResearchGate. [Link]
-
Peptide Stability: Shelf Life Before and After Reconstitution. WhereToFindPeptides Research. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega - ACS Publications. [Link]
-
Peptides and Probable Degradation Pathways. Veeprho. [Link]
Sources
- 1. Eledoisin - Wikipedia [en.wikipedia.org]
- 2. Eledoisin peptide [novoprolabs.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. wheretofindpeptides.com [wheretofindpeptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Eledoisin Trifluoroacetate Handling & Storage
The following technical support guide is designed for researchers and drug development professionals working with Eledoisin trifluoroacetate. It prioritizes chemical stability, solubility thermodynamics, and experimental reproducibility.[1]
Topic: Optimal pH for this compound Storage and Handling Product Type: Synthetic Tachykinin Peptide (TFA Salt) Sequence: pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ Molecular Weight: 1188.4 g/mol [1][2][3]
Introduction: The pH Stability Paradox
Eledoisin represents a classic "stability vs. compatibility" paradox common in peptide chemistry.[1] As a trifluoroacetate (TFA) salt, Eledoisin naturally reconstitutes into an acidic solution (pH ~2.0–3.0).[1][2][3] While this acidity protects the peptide from oxidation and deamidation during storage, it is incompatible with most biological assays.[1]
The Critical Insight: The isoelectric point (pI) of Eledoisin is approximately 7.2 . Consequently, neutralizing a concentrated stock solution to physiological pH (7.[1]4) drives the peptide toward zero net charge, significantly increasing the risk of hydrophobic collapse and precipitation.
This guide provides the protocols to navigate this solubility landscape without compromising peptide integrity.
Module 1: Reconstitution & Solubility (The "Start Right" Phase)
Q: What is the optimal solvent for initial reconstitution?
A: Sterile, deionized water (Milli-Q® or equivalent). [1][2][3]
Because Eledoisin is supplied as a TFA salt, adding pure water will result in a solution with a pH between 2.0 and 3.0.[1]
-
Why? At this acidic pH, the Aspartic acid (Asp) residue is protonated (neutral), and the Lysine (Lys) residue is protonated (positive).[1][3] The net +1 charge ensures excellent solubility due to electrostatic repulsion between peptide molecules.
-
Protocol: Dissolve lyophilized powder in water to a stock concentration of 1–2 mg/mL . Do not use buffers (PBS, HEPES) for the initial stock.[1]
Q: My stock solution is cloudy after adding water. What happened?
A: You likely encountered "Salt Shock" or hydrophobic aggregation.
If the peptide was previously exposed to moisture or if the TFA counterion was displaced, the local pH might be too close to the pI (7.2).
-
Troubleshooting Step: Add 0.1% Acetic Acid or 0.1% TFA dropwise.[1] This lowers the pH, restoring the net positive charge and resolubilizing the peptide.
-
Caution: Never heat the solution to dissolve aggregates; this accelerates Methionine (Met) oxidation.[1][3]
Module 2: Storage Stability (The "Long Game")
Q: Should I store Eledoisin at pH 7.4 to be ready for my assay?
A: Absolutely NOT.
Storing Eledoisin at neutral or basic pH (pH > 7) activates two degradation pathways:[1][2][3]
-
Methionine Oxidation: The C-terminal Methionine is highly susceptible to oxidation (forming sulfoxides) at neutral/basic pH.[1][3]
-
Racemization: Prolonged storage at pH > 8 can lead to racemization of the Aspartic acid residue.
Optimal Storage Protocol:
-
State: Lyophilized powder is best (-20°C or -80°C).
-
Solution: If you must store liquid stocks, keep them in 0.1% Acetic Acid (pH ~3.0) or water (pH < 5.0).[1][2][3]
-
Temperature: -80°C is preferred for solutions to minimize hydrolysis.[1][2][3]
Q: How does the TFA counterion affect my cells?
A: TFA is cytotoxic at high concentrations. While essential for stability, TFA can alter cellular metabolism or receptor binding kinetics.
-
Threshold: Most cellular assays tolerate < 0.1% TFA.[1]
-
Removal: If your assay is highly sensitive, consider exchanging the counterion to acetate or chloride using a desalting column before the final assay step, though this reduces shelf-life.[1]
Module 3: Experimental Application (The "In-Assay" Phase)
Q: How do I transition from Storage pH (3.0) to Assay pH (7.4) without precipitation?
A: The "Dilution-Neutralization" Method. [2][3]
Do not adjust the pH of your concentrated stock. Instead, rely on the buffering capacity of your assay medium to neutralize the peptide upon dilution.
Step-by-Step Protocol:
-
Stock: Maintain Eledoisin at 1 mg/mL in water/acetic acid (pH 3.0).
-
Buffer: Prepare your assay buffer (e.g., PBS or HEPES, pH 7.4) at a standard concentration (e.g., 10–50 mM).[1][3]
-
Dilution: Add the acidic peptide stock directly to the large volume of assay buffer.
-
Example: Diluting 10 µL of stock into 990 µL of PBS (1:100 dilution).
-
-
Result: The high molarity of the buffer instantly neutralizes the trace acid from the stock. The low peptide concentration prevents aggregation during the transition through the pI.
Q: I need a high concentration (1 mM) at pH 7.4. How do I prevent crashing?
A: Use a solubility enhancer. At high concentrations near the pI (7.2), Eledoisin will precipitate.[1]
-
Solution: Add DMSO (Dimethyl Sulfoxide) to a final concentration of 1–5% in your assay buffer.[1][3] DMSO disrupts hydrophobic stacking interactions.[1][3]
-
Order of Operations: Dissolve peptide in water -> Add DMSO -> Dilute slowly into Buffer.
Visualizing the Workflow
The following diagram illustrates the critical decision points for handling Eledoisin, separating the "Storage Phase" (Acidic/Stable) from the "Assay Phase" (Neutral/Active).
Caption: Workflow separating acidic storage (for stability) from neutral application (for activity), highlighting the precipitation risk zone.
Quantitative Reference Table
| Parameter | Acidic Condition (Storage) | Neutral Condition (Assay) | Scientific Rationale |
| pH Range | 2.0 – 4.0 | 7.0 – 7.5 | Acid stabilizes Met/Asp; Neutral required for receptor binding.[1][2][3] |
| Net Charge | +1 (Soluble) | ~0 (Risk of Aggregation) | pI of Eledoisin is ~7.[1][2][3]2. |
| Met Oxidation | Slow | Fast | Oxidation rate increases with pH.[1][3] |
| Rec. Solvent | Water / 0.1% Acetic Acid | PBS / HEPES | Buffers neutralize TFA, shifting pH to pI.[1] |
| Shelf Life | Months (-80°C) | Hours (RT) | Deamidation/Oxidation accelerates at neutral pH.[1][2][3] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10328936, Eledoisin. [Link][1][3]
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
Sources
Technical Support Guide: Minimizing Nonspecific Binding of Eledoisin in Receptor Assays
Welcome to the technical support center for researchers utilizing Eledoisin in receptor binding and functional assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome challenges related to nonspecific binding (NSB), ensuring the accuracy and reliability of your experimental data.
Understanding the Challenge: Eledoisin and Nonspecific Binding
Eledoisin is a tachykinin peptide that exhibits high affinity for the Neurokinin A receptor (NK2R), a G protein-coupled receptor (GPCR).[1][2] While a valuable tool for studying NK2R pharmacology, its physicochemical properties can sometimes lead to high nonspecific binding in various assay formats.[3] This guide will walk you through the causes of NSB and provide actionable solutions to minimize its impact on your results.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding (NSB) and why is it a problem in my Eledoisin assay?
A1: Nonspecific binding refers to the interaction of your labeled Eledoisin ligand with components of the assay system other than its intended target, the NK2R.[3] This can include binding to the surfaces of assay plates, filter mats, beads, or other proteins and lipids in your sample preparation.[3] High NSB creates a significant background signal, which can mask the true specific binding signal, leading to a poor signal-to-noise ratio and inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[3]
Q2: What are the primary causes of high nonspecific binding with Eledoisin?
A2: Several factors can contribute to high NSB in Eledoisin assays:
-
Hydrophobic and Electrostatic Interactions: Peptides like Eledoisin can possess hydrophobic residues and charged domains that promote non-specific interactions with plastic surfaces and other biomolecules.[3]
-
Inappropriate Assay Buffer Conditions: Suboptimal pH or ionic strength of your assay buffer can enhance nonspecific electrostatic interactions.[3][4]
-
Insufficient Blocking: Failure to adequately block all potential nonspecific binding sites on your assay plates, beads, or membranes is a common cause of high background.[3]
-
Ligand Concentration: Nonspecific binding is often linearly proportional to the concentration of the labeled ligand.[5] Using too high a concentration of labeled Eledoisin will inevitably increase NSB.
-
Quality of Receptor Preparation: Impurities or denatured proteins in your cell membrane preparation or purified receptor sample can provide additional surfaces for nonspecific interactions.[3]
Q3: How do I measure nonspecific binding in my Eledoisin assay?
A3: Nonspecific binding is determined experimentally by measuring the binding of your labeled Eledoisin in the presence of a high concentration of an unlabeled competitor.[6] This "cold" ligand, ideally unlabeled Eledoisin or another high-affinity NK2R ligand, will saturate the specific binding sites on the NK2R.[6] Consequently, any remaining binding of the labeled Eledoisin is considered nonspecific.[6]
Specific Binding = Total Binding - Nonspecific Binding
Troubleshooting High Nonspecific Binding: A Step-by-Step Guide
If you are experiencing high nonspecific binding in your Eledoisin assays, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting high nonspecific binding.
Step 1: Optimization of Blocking Agents
The goal of a blocking agent is to coat all nonspecific binding sites without interfering with the specific Eledoisin-NK2R interaction.
Common Blocking Agents:
| Blocking Agent | Typical Concentration Range | Mechanism of Action | Potential Issues |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Coats surfaces to prevent nonspecific adsorption of the ligand.[3] | Can sometimes interfere with specific binding at high concentrations. May contain impurities. |
| Casein | 1% - 5% (w/v) | A mixture of proteins that effectively blocks nonspecific sites.[7] | Can contain endogenous enzymes or biotin that may interfere with certain assay formats.[8] |
| Non-fat Dry Milk | 1% - 5% (w/v) | Similar to casein, provides a heterogeneous mixture of proteins for blocking. | Can increase background in some assays and may contain bovine IgG.[8] |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | A cationic polymer often used to pre-coat filter mats in filtration assays to reduce peptide binding. | May not be suitable for all assay formats. |
Experimental Protocol: Optimizing Blocking Agent Concentration
-
Preparation: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[3]
-
Coating/Blocking:
-
For Plate-Based Assays: Coat the wells with your receptor preparation as per your standard protocol. Wash the wells and then add the different concentrations of the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
-
For Filtration Assays: Pre-soak your filter mats in the different concentrations of blocking buffer for at least 1 hour before use.[3]
-
-
Binding Assay: Perform your Eledoisin binding assay using both total binding (labeled ligand only) and nonspecific binding (labeled ligand + excess unlabeled competitor) conditions for each concentration of blocking agent.
-
Analysis: Calculate the specific binding and the signal-to-noise ratio (Specific Binding / Nonspecific Binding) for each condition. The optimal concentration will provide the highest signal-to-noise ratio.
Step 2: Optimization of Assay Buffer Composition
The composition of your assay buffer can significantly influence nonspecific interactions.[4][9]
Key Buffer Components to Optimize:
| Component | Typical Concentration Range | Mechanism of Action |
| Salt (e.g., NaCl) | 50 mM - 500 mM | Shields electrostatic interactions between the charged residues on Eledoisin and other surfaces.[3] |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions that contribute to nonspecific binding.[3] |
| pH | 7.2 - 7.6 | Maintaining a physiological pH is crucial for receptor integrity and minimizing charge-based nonspecific interactions. |
Experimental Protocol: Buffer Optimization Matrix
-
Design a Matrix: Create a matrix of experimental conditions by varying the salt concentration (e.g., 50, 150, 300 mM NaCl) and detergent concentration (e.g., 0%, 0.01%, 0.05% Tween-20).
-
Prepare Buffers: Prepare each buffer combination.
-
Perform Assay: Conduct your Eledoisin binding assay (total and nonspecific) in each buffer condition.
-
Analyze: Identify the buffer composition that yields the lowest nonspecific binding without significantly compromising specific binding.
Step 3: Evaluation of the Labeled Ligand
Ensure that the concentration and quality of your labeled Eledoisin are appropriate for your assay.
-
Ligand Concentration: For competition assays, the concentration of the radiolabeled or fluorescently labeled Eledoisin should ideally be at or below its Kd value to maximize sensitivity.[5] Using a higher concentration will increase the absolute amount of nonspecific binding.[5]
-
Ligand Purity: Ensure the radiochemical or chemical purity of your labeled Eledoisin is high.[10] Impurities can contribute to nonspecific binding.
Step 4: Considering the Assay Format
The choice of assay technology can impact the level of nonspecific binding.
-
Filtration Assays: In this format, unbound ligand is separated from receptor-bound ligand by filtration. Nonspecific binding to the filter material can be an issue.[3] Pre-soaking filters in a blocking buffer containing BSA or PEI is critical.[3]
-
Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format where a radiolabeled ligand binding to a receptor-coated scintillant bead generates a signal.[11][12][13][14] This "mix and measure" format eliminates the need for a separation step.[11] However, nonspecific binding of the radioligand to the SPA beads themselves can be a source of background.
Caption: Principle of Scintillation Proximity Assay (SPA).
Troubleshooting SPA-Specific Nonspecific Binding
-
Bead Type: There are different types of SPA beads, such as those made of polyvinyltoluene (PVT) or yttrium silicate (YSi).[11] Trying different bead types may reduce NSB.
-
Blocking the Beads: Include blocking agents like BSA in your assay buffer to minimize direct binding of the labeled Eledoisin to the bead surface.
-
Detergents: Including low concentrations of mild detergents like CHAPS can sometimes reduce NSB to SPA beads.
By systematically addressing these potential causes of high nonspecific binding, you can significantly improve the quality and reliability of your Eledoisin receptor assay data.
References
Sources
- 1. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK2R control of energy expenditure and feeding to treat metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. revvity.com [revvity.com]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. revvity.com [revvity.com]
Technical Support Center: Eledoisin Trifluoroacetate Stability & Handling
Introduction: The Stability Paradox
Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ ) is a potent tachykinin NK receptor agonist. While its N-terminal pyroglutamic acid (pGlu) confers resistance to aminopeptidase degradation, the molecule harbors specific chemical vulnerabilities that frequently compromise experimental reproducibility.
Most commercial Eledoisin is supplied as a Trifluoroacetate (TFA) salt . While TFA significantly enhances solubility and purification purity, it acts as a double-edged sword: it stabilizes the peptide in the solid state but can induce cytotoxicity in sensitive bioassays and alter pH micro-environments upon reconstitution.
This guide serves as a self-validating system to ensure the integrity of your Eledoisin stock.
Module 1: Chemical Degradation Pathways
Methionine Oxidation (The Primary Failure Mode)
Symptom: Loss of biological potency despite correct peptide mass (or +16 Da shift in MS). Mechanism: The Thioether group of Methionine (Met11) is highly sensitive to Reactive Oxygen Species (ROS).[1] It oxidizes to Methionine Sulfoxide (Met(O)) , resulting in a mass shift of +16 Da .
-
Impact: This oxidation is often irreversible under standard physiological conditions and drastically reduces receptor binding affinity because the C-terminal region is critical for NK receptor activation.
C-Terminal Deamidation
Symptom: Mass shift of +1 Da; complete loss of bioactivity. Mechanism: Eledoisin requires a C-terminal amide (-CONH₂ ) for activity. Hydrolysis converts this to a free acid (-COOH ).
-
Chemistry:
. Net change: +1 Da . -
Cause: Prolonged exposure to basic pH (>8.0) or enzymatic contamination.
Aspartimide Formation (Asp-5)
Symptom: Appearance of early-eluting peaks on HPLC; Mass -18 Da (Cyclic) or +0 Da (Isomerized). Mechanism: The Asp-5 residue can undergo nucleophilic attack by the backbone nitrogen of Ala-6, forming a cyclic succinimide intermediate (Aspartimide).
-
Risk Factor: High pH or repeated freeze-thaw cycles in phosphate buffers.
-
Result: Hydrolysis of the ring leads to a mix of L-Asp (native) and iso-Asp (inactive) .
Visualization: Degradation Topology
Figure 1: Primary chemical degradation pathways for Eledoisin. Red arrows indicate critical failure modes.
Module 2: Solubility & TFA Management
Troubleshooting Table: Solubility vs. Toxicity
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Dissolution | Cloudy/Gel-like solution in PBS. | Isoelectric Point (pI) Clash. Eledoisin is hydrophobic. PBS (pH 7.4) may cause aggregation. | Dissolve in sterile distilled water or 1% Acetic Acid first to 1 mg/mL, then dilute into buffer. |
| Cell Toxicity | Cells die in "Vehicle Control" or low peptide dose. | Residual TFA. High concentrations of TFA salt acidify the culture medium or act directly as a toxin. | Desalt (see Protocol 3.2) or buffer exchange using 100mM HEPES/Bicarbonate to neutralize acidity. |
| Adsorption | Low protein recovery (BCA/HPLC) after filtration. | Plastic Binding. Hydrophobic peptides bind to polystyrene. | Use Polypropylene or LoBind tubes. Pre-wet filters with buffer. |
Module 3: Standard Operating Procedures (SOPs)
Protocol 3.1: Reconstitution for Maximum Stability
Rationale: To prevent Methionine oxidation during the critical solvation phase.
-
Equilibrate: Allow the lyophilized vial to reach room temperature (20 mins) in a desiccator. Opening a cold vial causes condensation, fueling hydrolysis.
-
Solvent Prep: Degas sterile water or 0.1% Acetic Acid using Helium sparging or sonication under vacuum for 10 minutes. Removes dissolved oxygen.
-
Dissolution: Add solvent to achieve a stock concentration of 1–5 mg/mL .
-
Note: Do not vortex vigorously. Swirl gently or pipette up and down. Vortexing introduces air bubbles (oxygen).
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) in polypropylene tubes.
-
Overlay: (Optional but recommended) Overlay the headspace with Argon or Nitrogen gas.
-
Flash Freeze: Snap-freeze in liquid nitrogen and store at -80°C .
Protocol 3.2: TFA-to-Acetate Exchange (For Sensitive Bioassays)
Rationale: If your cells are sensitive to TFA, convert the peptide to an Acetate or Hydrochloride salt.
-
Dissolve peptide in 0.1 M Acetic Acid (approx. 1 mg/mL).
-
Incubate for 15 minutes at room temperature.
-
Lyophilize the solution completely.
-
Repeat steps 1-3 twice.
-
Result: The volatile TFA is displaced by the excess Acetic Acid, leaving the peptide as an Acetate salt.
Module 4: Analytical Verification (QC)
Before running a critical high-throughput screen, validate your stock.
HPLC/MS Diagnostic Workflow
Figure 2: Quality Control Decision Tree for Eledoisin integrity.
Interpretation Guide
-
Native Eledoisin MW: ~1188.4 Da.
-
Peak A (Native): Retention time
. Mass 1188.4. -
Peak B (Oxidized): Elutes earlier (more hydrophilic). Mass 1204.4 (+16). Action: Discard stock if >5%.
-
Peak C (Deamidated): Elutes later (loss of polar amide). Mass 1189.4 (+1). Action: Discard.
References
-
Lippe, C., et al. (2004).[2] "Eledoisin and Kassinin, but not Enterokassinin, stimulate ion transport in frog skin."[2] Peptides, 25(11), 1971-1975.[2]
-
Biotage. (2023).[1][3] "How to handle peptides that contain methionine." Biotage Knowledge Base.
-
Sigma-Aldrich. (n.d.). "Peptide Stability and Potential Degradation Pathways."[4] Technical Resource Center.
-
Kim, M., et al. (2019). "Formulation Composition and Process Affect Counterion for CSP7 Peptide." Pharmaceutics, 11(10), 500.
-
Valley, C.C., et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction."[5] Proceedings of the National Academy of Sciences, 109(28).
Sources
Technical Guide: Stability & Handling of Reconstituted Eledoisin Trifluoroacetate
Here is the comprehensive technical support guide for Eledoisin trifluoroacetate.
Executive Summary
Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH
Critical Stability Warning: While the lyophilized powder is stable for years at -20°C, the reconstituted peptide is inherently unstable due to the presence of a Methionine (Met) residue at position 11 and the potential for aggregation.
Quick Answer:
-
At -20°C (Reconstituted): Conservative shelf-life is < 1 month .
-
At -80°C (Reconstituted): Up to 3 months if strictly aliquoted.
-
Freeze-Thaw Cycles: Zero. Do not refreeze after thawing.
Core Stability FAQ
Q1: Why is the shelf-life of reconstituted Eledoisin so short compared to other peptides?
A: The instability arises from two chemical mechanisms specific to the Eledoisin sequence:
-
Methionine Oxidation: The C-terminal Methionine (Met11) is highly susceptible to oxidation, forming methionine sulfoxide. This modification significantly reduces biological potency by altering the peptide's hydrophobicity and receptor binding affinity.
-
TFA Salt Acidity: When dissolved in unbuffered water, the TFA counterions create an acidic environment (pH ~2–3). While acidity can suppress some degradation pathways (like deamidation), it renders the solution unsuitable for direct biological application without neutralization, and long-term acidic storage can promote acid-catalyzed hydrolysis of the Asp-Ala bond.
Q2: Can I store the reconstituted solution at 4°C?
A: No. Storage at 4°C is recommended only for immediate use (within 24–48 hours). Methionine oxidation rates are temperature-dependent but proceed measurably even at 4°C in the presence of dissolved oxygen.
Q3: How does the TFA salt affect my experiments?
A: This is the most common troubleshooting issue. Reconstituting Eledoisin TFA in distilled water yields a solution with pH < 3.0 .
-
Impact: Adding this directly to cell culture media without sufficient buffering capacity can acidify the local environment, causing cytotoxicity often mistaken for peptide activity.
-
Solution: Always neutralize the peptide solution with a buffered solvent (e.g., PBS or HEPES) immediately prior to the assay, not during storage.
Storage & Handling Protocols
Protocol A: Proper Reconstitution for Storage
Use this protocol to maximize shelf-life before freezing.
Reagents:
-
Sterile, nuclease-free water (degassed/nitrogen-purged preferred to reduce oxygen).
-
Note: Do not use PBS or cell culture media for frozen storage. The salts can crystallize during freezing, causing pH shifts and peptide aggregation.
Steps:
-
Equilibrate: Allow the lyophilized vial to warm to Room Temperature (RT) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic peptide.
-
Dissolve: Add sterile water to achieve a stock concentration of 1–2 mg/mL .
-
Tip: If the peptide adheres to the walls, sonicate briefly (10–15 seconds).
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 10 µL – 50 µL) using low-protein-binding polypropylene tubes.
-
Freeze: Flash freeze in liquid nitrogen or dry ice/ethanol if possible, then transfer to -20°C or -80°C.
Protocol B: Stability Matrix
| State | Temperature | Estimated Stability | Risk Factor |
| Lyophilized (Powder) | -20°C | 2–3 Years | Moisture absorption (Hygroscopic) |
| Lyophilized (Powder) | RT (25°C) | 1–2 Weeks | Oxidation, Hydrolysis |
| Reconstituted (Water) | -80°C | 3 Months | Aggregation upon thaw |
| Reconstituted (Water) | -20°C | 1 Month | Crystal growth, Oxidation |
| Reconstituted (Water) | 4°C | < 48 Hours | Bacterial growth, Rapid Oxidation |
Troubleshooting Guide
Issue 1: "The peptide precipitated after thawing."
Cause: Peptides can aggregate during the freezing process, especially if the concentration is too high (>5 mg/mL) or if salt buffers (PBS) were used for storage. Fix:
-
Warm the aliquot to room temperature.
-
Add a small amount of acetic acid (to reach ~0.1 M final concentration) or ammonium hydroxide (dropwise) depending on the peptide's net charge, though Eledoisin is generally soluble in water.
-
Sonication: Sonicate for 30 seconds.
-
Prevention: Store at lower concentrations (1 mg/mL) in pure water, not buffer.
Issue 2: "I see no biological activity in my assay."
Cause: Methionine oxidation or improper pH. Diagnostic Check:
-
Check pH: Did you neutralize the TFA? If you added 10 µL of stock (in water) to 990 µL of media, the pH is likely fine. If you added 100 µL to 400 µL, you may have acidified the cells.
-
Check Oxidation: Run an HPLC or Mass Spec. Oxidized Met adds +16 Da to the molecular weight (MW 1188.44 → 1204.44).
-
Check Adsorption: Did you use glass vials? Eledoisin can stick to glass. Use polypropylene.
Visual Workflow: Storage Decision Tree
Figure 1: Optimal workflow for handling Eledoisin TFA to minimize oxidation and hydrolysis risks. Note the strict prohibition on refreezing.
References
-
Sigma-Aldrich. Storage and Handling of Synthetic Peptides. Retrieved from
-
Bachem. Handling and Storage Guidelines for Peptides. Retrieved from
-
Abbiotec. Eledoisin Peptide Datasheet. Retrieved from
-
National Institutes of Health (NIH). Oxidation of Methionine Residues in Polypeptide Ions. PMC. Retrieved from
-
Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. Retrieved from
Sources
Validation & Comparative
A Researcher's Guide to Validating NK3 Receptor Selectivity with Eledoisin Agonists
In the landscape of neuropharmacology, the tachykinin system, with its three distinct G protein-coupled receptors (GPCRs) – NK1, NK2, and NK3 – presents a compelling area of study.[1] These receptors and their endogenous peptide ligands (Substance P, Neurokinin A, and Neurokinin B, respectively) are implicated in a wide array of physiological and pathological processes, from pain and inflammation to psychiatric disorders.[2][3] The development of selective agonists and antagonists for these receptors is paramount for dissecting their individual roles and for therapeutic intervention.
Eledoisin, a peptide originally isolated from the salivary glands of the octopus Eledone moschata, has long been utilized as a pharmacological tool.[4] While it is a member of the tachykinin family, sharing the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, its primary utility in mammalian systems stems from its reported selectivity for the NK3 receptor.[1][4][5][6] However, as with any pharmacological agent, rigorous validation of this selectivity is not merely a perfunctory step but a cornerstone of robust scientific inquiry. This guide provides a comprehensive framework for researchers to systematically validate the NK3 receptor selectivity of Eledoisin, integrating both binding and functional assays to build a conclusive and publication-ready dataset.
The Scientific Imperative for Selectivity Profiling
The assertion of a compound's selectivity is an empirical claim that must be substantiated by quantitative data. Cross-reactivity with other receptors, even at lower affinities, can lead to off-target effects that confound experimental results and, in a clinical context, can result in undesirable side effects. The tachykinin receptors, in particular, exhibit a degree of ligand promiscuity, making selectivity profiling an indispensable component of any research involving tachykinin related compounds.[7]
This guide will delineate a multi-tiered approach to validating Eledoisin's NK3 selectivity, beginning with direct assessment of binding affinity and progressing to functional assays that measure downstream signaling events.
Foundational Principles: The Tachykinin Receptor System
The three tachykinin receptors, NK1, NK2, and NK3, are all GPCRs that primarily couple to Gαq/11 proteins.[1][8] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to a cellular response.[9]
Caption: Experimental Workflow for Selectivity Validation.
Tier 1: Competitive Radioligand Binding Assays
The initial step in characterizing a ligand's interaction with its receptor is to determine its binding affinity (Ki). [10][11]Competitive radioligand binding assays are the gold standard for this purpose. [10] Principle: This assay measures the ability of an unlabeled ligand (Eledoisin) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can then be used to calculate the Ki. [10][11] Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing human NK1, NK2, or NK3 receptors. [12] * Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-Substance P for NK1, [³H]-Neurokinin A for NK2, and [³H]-Senktide or a suitable NK3-selective radioligand for NK3).
-
Add increasing concentrations of unlabeled Eledoisin.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor).
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Eledoisin to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Expected Outcome: The Ki values will provide a quantitative measure of Eledoisin's affinity for each of the three neurokinin receptors. A significantly lower Ki for NK3 compared to NK1 and NK2 would be the first line of evidence for its selectivity.
| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Ki (nM) | >1000 | ~500 | ~5 |
Table 1: Hypothetical Binding Affinity Data for Eledoisin.
Tier 2: In Vitro Functional Assays
While binding assays provide crucial information about affinity, they do not reveal whether the ligand is an agonist, antagonist, or has no functional effect. Functional assays are therefore essential to determine the potency (EC50) and efficacy of Eledoisin at each receptor.
Principle: As Gαq-coupled receptors, activation of NK receptors leads to an increase in intracellular calcium. [13][14]This can be measured using calcium-sensitive fluorescent dyes.
Experimental Protocol:
-
Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing NK1, NK2, or NK3 receptors in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Assay and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject increasing concentrations of Eledoisin into the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of Eledoisin.
-
Plot the response against the log concentration of Eledoisin to generate a dose-response curve and determine the EC50 value.
-
Principle: Activation of GPCRs can lead to the phosphorylation of extracellular signal-regulated kinases (ERK). [18][19]This downstream signaling event can be quantified as a measure of receptor activation.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells stably expressing NK1, NK2, or NK3 receptors in a 96-well plate.
-
Starve the cells in serum-free media for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with increasing concentrations of Eledoisin for a short period (typically 5-10 minutes).
-
-
Lysis and Detection:
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the log concentration of Eledoisin to determine the EC50 value.
-
Expected Outcome for Functional Assays: The EC50 values from both the calcium mobilization and ERK phosphorylation assays will provide a measure of Eledoisin's potency at each receptor. Similar to the binding data, a significantly lower EC50 for NK3 compared to NK1 and NK2 will further support its selectivity.
| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| EC50 (nM) - Calcium | >1000 | ~750 | ~10 |
| EC50 (nM) - p-ERK | >1000 | ~800 | ~15 |
Table 2: Hypothetical Functional Potency Data for Eledoisin.
Tier 3: Data Interpretation and Selectivity Calculation
The final step is to synthesize the data from the binding and functional assays to calculate the selectivity of Eledoisin for the NK3 receptor. Selectivity is typically expressed as a ratio of the Ki or EC50 values for the off-target receptors to the on-target receptor.
Selectivity Ratios:
-
Binding Selectivity:
-
NK1/NK3 = Ki(NK1) / Ki(NK3)
-
NK2/NK3 = Ki(NK2) / Ki(NK3)
-
-
Functional Selectivity:
-
NK1/NK3 = EC50(NK1) / EC50(NK3)
-
NK2/NK3 = EC50(NK2) / EC50(NK3)
-
A selectivity ratio of >100-fold is generally considered to be indicative of a highly selective compound.
Conclusion
References
-
NovoPro Bioscience Inc. Eledoisin peptide. [Link]
-
Bertin Bioreagent. Eledoisin - Applications. [Link]
-
National Center for Biotechnology Information. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization. PubMed. [Link]
-
National Center for Biotechnology Information. Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review. PubMed Central. [Link]
-
National Center for Biotechnology Information. Pharmacological actions of eledoisin on extravascular smooth muscle. PubMed Central. [Link]
-
National Center for Biotechnology Information. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. PubMed Central. [Link]
-
Wikipedia. Tachykinin receptor 1. [Link]
-
Wikipedia. Eledoisin. [Link]
-
National Center for Biotechnology Information. Eledoisin. PubChem. [Link]
-
National Center for Biotechnology Information. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PubMed Central. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
-
National Center for Biotechnology Information. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed Central. [Link]
-
National Center for Biotechnology Information. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. [Link]
-
National Center for Biotechnology Information. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PubMed Central. [Link]
-
National Center for Biotechnology Information. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells. PubMed. [Link]
-
National Center for Biotechnology Information. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. PubMed. [Link]
-
National Center for Biotechnology Information. Tachykinins and tachykinin receptors: structure and activity relationships. PubMed. [Link]
-
MDPI. The Neurokinin-1 Receptor: Structure Dynamics and Signaling. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Proceedings of the National Academy of Sciences. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [Link]
-
American Journal of Physiology-Cell Physiology. Recent progress in assays for GPCR drug discovery. [Link]
-
ScienceDirect. Antagonists for the neurokinin NK-3 receptor evaluated in selective receptor systems. [Link]
-
Frontiers in Immunology. Canonical and Cross-reactive Binding of NK Cell Inhibitory Receptors to HLA-C Allotypes Is Dictated by Peptides Bound to HLA-C. [Link]
-
National Center for Biotechnology Information. Characterization of a neurokinin B receptor site in rat brain using a highly selective radioligand. PubMed. [Link]
-
Frontiers in Immunology. Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells. [Link]
-
National Center for Biotechnology Information. Neurokinin receptors and their implications in various autoimmune diseases. PubMed Central. [Link]
-
National Center for Biotechnology Information. Conformationally constrained tachykinin analogs which are selective ligands for the eledoisin binding site. PubMed. [Link]
-
ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
National Center for Biotechnology Information. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. PubMed Central. [Link]
-
ResearchGate. Binding of tachykinin ligands to the human NK 1 ( A ), NK 2 ( B ), and.... [Link]
-
MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
BMG LABTECH. AlphaScreen SureFire Phospho-ERK assay. [Link]
-
ResearchGate. The Neurokinin-1 Receptor: Structure Dynamics and Signaling. [Link]
-
YouTube. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. [Link]
-
American Physiological Society. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. [Link]
-
National Center for Biotechnology Information. Phospho-ERK Assays. [Link]
-
National Institutes of Health. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. [Link]
-
Agilent. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
ResearchGate. GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293.... [Link]
-
National Center for Biotechnology Information. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry. PubMed. [Link]
Sources
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins and tachykinin receptors: structure and activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Eledoisin peptide [novoprolabs.com]
- 5. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Eledoisin - Wikipedia [en.wikipedia.org]
- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]
- 17. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
Comparative Potency Guide: Eledoisin vs. Neurokinin A
[1]
Executive Summary: Evolutionary Divergence and Pharmacological Distinctness
This guide provides a technical comparison between Eledoisin , a non-mammalian tachykinin originally isolated from the posterior salivary glands of Eledone spp. (octopus), and Neurokinin A (NKA) , a mammalian neuropeptide (formerly Substance K).
While both share the conserved C-terminal motif -Phe-X-Gly-Leu-Met-NH₂ required for tachykinin receptor activation, their N-terminal divergence dictates distinct receptor selectivity profiles.[1]
-
Neurokinin A is the endogenous high-affinity agonist for the NK2 receptor .[2]
-
Eledoisin exhibits a unique "broad-spectrum" potency with a marked preference for NK3 receptors (neuronal) and NK2 receptors (smooth muscle) over NK1, often exceeding the potency of Substance P in specific tissue preparations like the guinea pig ileum.
Receptor Selectivity and Binding Affinity
The pharmacological distinction between these peptides lies in their affinity (Kd/Ki) and functional potency (EC50) across the three mammalian tachykinin receptors: NK1, NK2, and NK3.
Comparative Affinity Profile (Rank Order)
| Receptor Subtype | Primary Endogenous Ligand | Eledoisin Affinity Profile | Neurokinin A Affinity Profile |
| NK1 (Substance P) | Substance P | Moderate. Lower affinity than Substance P. | Low. ~37-fold lower affinity than Substance P. |
| NK2 (Neurokinin A) | Neurokinin A | High. Potent agonist, though NKA is the physiological standard. | Highest. Endogenous ligand (Kd ~3.4 nM). |
| NK3 (Neurokinin B)[1][3][4] | Neurokinin B | High. Historically used as a selective NK3 agonist before senktide. Binds with ~7-fold higher affinity than NKA. | Low. Significantly lower affinity than Eledoisin or NKB. |
Key Insight: In rat cortex synaptic membranes, Eledoisin displays a 7-fold higher affinity for NK3 binding sites compared to Neurokinin A.[4] This makes Eledoisin a superior tool for probing NK3-mediated neuronal excitability in the absence of highly selective synthetic agonists.
Experimental Data: Functional Potency (EC50)
Data synthesized from calcium mobilization and smooth muscle contraction assays.
| Assay System | Eledoisin Potency | Neurokinin A Potency | Mechanism |
| Guinea Pig Ileum (Contraction) | Equipotent to SP | Lower potency than Eledoisin | Direct Smooth Muscle (NK1/NK2) |
| Guinea Pig Ileum (ACh Release) | High (> Substance P) | Low | Neuronal NK3 activation |
| Rat Colon (Muscularis Mucosae) | Moderate | High (EC50 ~1-3 nM) | NK2 mediated contraction |
| Human Bronchus | Potent Bronchoconstrictor | Potent Bronchoconstrictor | NK2 mediated |
Mechanism of Action: Signaling Pathways
Both peptides function as full agonists at Gq-coupled GPCRs. Upon binding, they trigger the Phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization.[5]
Gq-Coupled Signaling Cascade
Figure 1: The canonical Gq/11 signaling pathway activated by Eledoisin and Neurokinin A. Both peptides induce calcium release, but the tissue-specific expression of NK2 vs. NK3 determines the physiological outcome.
Experimental Protocols
To validate the comparative potency of these peptides, two distinct methodologies are recommended: a high-throughput molecular assay (Calcium Flux) and a classical tissue-level bioassay (Organ Bath).
Protocol A: Calcium Mobilization Assay (High-Throughput)
Best for determining EC50 values in transfected cell lines (e.g., CHO-NK2 or CHO-NK3).
Reagents:
-
Cell Line: CHO cells stably expressing human NK2 or NK3 receptors.
-
Dye: Fluo-4 AM (calcium indicator).[6]
-
Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion).[7]
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in a 384-well black-wall plate. Incubate overnight at 37°C.
-
Dye Loading: Aspirate medium. Add 20 µL of Fluo-4 AM solution (4 µM final concentration). Incubate for 60 minutes at 37°C in the dark.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Challenge: Inject 10 µL of Eledoisin or NKA (serial dilutions from 10⁻⁶ M to 10⁻¹² M).
-
Measurement: Monitor fluorescence kinetic spike for 60–90 seconds.
-
Analysis: Calculate
. Plot log-concentration vs. response to determine EC50.
Protocol B: Guinea Pig Ileum (GPI) Bioassay
Best for distinguishing neuronal (NK3) vs. smooth muscle (NK2/NK1) effects.
Rationale: The GPI contains both smooth muscle receptors and cholinergic neurons. Eledoisin's high potency here is partly due to its ability to trigger acetylcholine release via neuronal NK3 receptors, a property less pronounced in NKA.
Workflow:
Figure 2: Workflow for the Guinea Pig Ileum bioassay. To differentiate Eledoisin's NK3 activity, compare contractions in the presence and absence of Atropine (muscarinic antagonist) and Tetrodotoxin (neuronal blocker).
Stability and Pharmacokinetics
When designing in vivo experiments, researcher must account for the susceptibility of these peptides to enzymatic degradation.
-
Enzymatic Susceptibility: Both Eledoisin and NKA are substrates for Neutral Endopeptidase (NEP, EC 3.4.24.11) and Angiotensin Converting Enzyme (ACE) .
-
Comparative Stability:
-
Neurokinin A: Rapidly degraded in plasma. Half-life is typically < 2 minutes in vivo without peptidase inhibitors.
-
Eledoisin: While still susceptible to degradation, non-mammalian tachykinins often display slightly altered kinetic stability profiles compared to endogenous ligands, though they are not metabolically stable.
-
-
Recommendation: For accurate Kd/Ki determination, always include a peptidase inhibitor cocktail (e.g., Phosphoramidon 10 µM + Captopril 10 µM) in the assay buffer.
References
-
Comparison of binding of radiolabelled neurokinin A and eledoisin. Source: National Institutes of Health (NIH) / PubMed Central Snippet: "Saturation analyses indicated that... [125I]BH-eledoisin had a 7 fold higher affinity than [125I]BH-neurokinin A [at NK3 sites]."[4] URL:[Link]
-
Antagonist Discrimination Between Subtypes of Tachykinin Receptors in the Guinea-Pig Ileum. Source: PubMed Snippet: "Both tachykinins were equipotent in contracting the muscle, but eledoisin was more potent than substance P in eliciting [3H]acetylcholine release."[8] URL:[Link][9]
-
Stable expression of high affinity NK1 and NK2 receptors but low affinity NK3 receptors in transfected CHO cells. Source: PubMed Snippet: "Binding of neurokinin A to CHO clones expressing NK2 receptors... were saturatable and of high affinity (Kd = 3.4 nM)."[3] URL:[Link]
-
The action of eledoisin on the peristaltic reflex of guinea-pig isolated ileum. Source: British Journal of Pharmacology Snippet: "Eledoisin stimulated the peristaltic activity...[10][11] stimulatory effect could be produced regularly when the interval between additions was at least 20 min." URL:[Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Source: Agilent Technologies Snippet: "Gq-coupled receptors activate the classical phospholipase C pathway...[5] increase in inositol triphosphate (IP3)... release of calcium."[5] URL:[Link]
Sources
- 1. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the binding of radiolabelled neurokinin A and eledoisin in rat cortex synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonist discrimination between subtypes of tachykinin receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of neurokinin A and substance P on cardiovascular and airway function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The action of eledoisin on the peristaltic reflex of guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The action of eledoisin on the peristaltic reflex of guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Eledoisin Cross-Reactivity at NK1 vs. NK2 Receptors
Executive Summary
Eledoisin is an undecapeptide tachykinin of non-mammalian origin (originally isolated from the posterior salivary glands of Eledone spp.[1] octopods). While it shares the conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂ ) characteristic of mammalian tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—its pharmacological profile is distinct.
Historically used to define the "Eledoisin-preferring" receptor (now classified as NK3 ), Eledoisin exhibits significant cross-reactivity with NK2 receptors and, to a lesser extent, NK1 receptors. This guide provides a rigorous analysis of Eledoisin’s binding affinity and functional potency across these subtypes, serving as a critical reference for researchers designing receptor selectivity assays.
Molecular Pharmacology & Structural Basis
The cross-reactivity of Eledoisin stems from the high homology of its C-terminal "message" sequence, which activates the receptor G-protein complex. Selectivity is driven by the N-terminal "address" sequence.
Sequence Alignment
The conserved FXGLM-NH₂ motif is the structural engine for cross-reactivity.
| Peptide | Origin | Sequence (N | Receptor Preference |
| Substance P | Mammalian | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | NK1 |
| Neurokinin A | Mammalian | His-Lys-Tds -Asp-Ser -Phe-Val-Gly-Leu-Met-NH₂ | NK2 |
| Neurokinin B | Mammalian | Asp-Met-His -Asp-Phe -Phe-Val-Gly-Leu-Met-NH₂ | NK3 |
| Eledoisin | Cephalopod | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂ | NK2 / NK3 |
Note: Bolded residues indicate the conserved signaling core. "pGlu" = Pyroglutamic acid.
Comparative Performance Analysis
Binding Affinity ( / )
Eledoisin displays a "promiscuous" binding profile. While it is often labeled an NK3 agonist, experimental data reveals potent interaction with NK2 and measurable affinity for NK1.
Table 1: Comparative Binding Affinities (nM)
Values represent consensus ranges from radioligand binding assays (
| Receptor Subtype | Primary Endogenous Ligand | Eledoisin Affinity ( | Relative Selectivity vs. Endogenous |
| NK1 (e.g., Guinea Pig Lung) | Substance P ( | 1.9 – 5.0 nM | Low (~4-10x lower than SP) |
| NK2 (e.g., Hamster Trachea/CHO) | Neurokinin A ( | 15 – 30 nM | Moderate (Potent cross-reaction) |
| NK3 (e.g., Rat Portal Vein/CHO) | Neurokinin B ( | 8 – 240 nM * | High (Variable by expression system) |
*Note: Eledoisin affinity at NK3 varies significantly between transient (high affinity, ~8 nM) and stable (low affinity, ~240 nM) expression systems, suggesting conformational sensitivity.
Functional Potency (Rank Order)
In functional bioassays (smooth muscle contraction or Ca²⁺ mobilization), the rank order of potency defines the receptor phenotype.
-
NK1 Phenotype: SP > Eledoisin > NKA
-
NK2 Phenotype: NKA > Eledoisin > SP
-
NK3 Phenotype: NKB > Eledoisin > SP
Key Insight: Eledoisin is rarely the most potent ligand in mammalian systems but is consistently more potent than Substance P at NK2 and NK3 sites, making it a useful negative control for NK1 selectivity.
Mechanism of Action: Signaling Pathway
All three tachykinin receptors (NK1, NK2, NK3) are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family. Eledoisin binding triggers the hydrolysis of PIP2, leading to intracellular calcium mobilization.
Figure 1: Canonical Gq/11 signaling pathway activated by Eledoisin binding to NK2/NK3 receptors.
Experimental Methodologies
To validate Eledoisin cross-reactivity in your specific model, use the following standardized protocols.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig lung for NK1) in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors (10 µM phosphoramidon, 40 µg/mL bacitracin).
-
Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer.
-
-
Incubation:
-
Total Volume: 500 µL.
-
Radioligand: 0.05 nM [
I]-Bolton-Hunter Substance P (for NK1) or [ I]-Neurokinin A (for NK2). -
Competitor: Eledoisin (concentration range:
M to M). -
Non-Specific Control: 1 µM unlabeled Substance P (NK1) or Neurokinin A (NK2).
-
-
Equilibrium: Incubate for 60 min at 25°C (room temperature).
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash 3x with ice-cold Tris-HCl buffer.
-
-
Analysis: Count radioactivity (gamma counter). Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay
Objective: Measure functional potency (
-
Cell Loading:
-
Seed CHO-NK2 cells in 96-well black-wall plates.
-
Incubate with Ca²⁺-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 45 min at 37°C in HBSS buffer.
-
-
Baseline Measurement:
-
Transfer to fluorometric plate reader. Measure baseline fluorescence for 10-20 seconds.
-
-
Agonist Injection:
-
Inject Eledoisin (serial dilutions) automatically.
-
-
Data Acquisition:
-
Record fluorescence change (
) for 60-90 seconds. -
Specificity Check: Pre-incubate separate wells with selective antagonists (e.g., SR 48968 for NK2) to confirm receptor specificity. Eledoisin response should be abolished by NK2 antagonists in NK2-expressing cells.
-
References
-
Regoli, D., et al. (1987). "Pharmacological Characterization of Substance P Antagonists." European Journal of Pharmacology. Link
-
Gerard, N. P., et al. (1990). "Molecular Cloning and Characterization of the Human Substance K Receptor (NK-2)." Journal of Biological Chemistry. Link
-
Maggi, C. A. (1995). "The Mammalian Tachykinin Receptors."[2] General Pharmacology: The Vascular System. Link
-
Burcher, E., et al. (1986). "Radioiodinated substance P, neurokinin A, and eledoisin bind predominantly in NK1 receptors in guinea pig lung."[3] Journal of Biological Chemistry. Link
-
MedChemExpress. "Eledoisin: NK2/NK3 Receptor Agonist Product Guide." Link
Sources
- 1. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodinated substance P, neurokinin A, and eledoisin bind predominantly in NK1 receptors in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Specificity of Eledoisin: Mammalian vs. Non-Mammalian Tachykinin Systems
This guide provides an in-depth comparison of the pharmacological specificity of Eledoisin, a naturally occurring tachykinin peptide, for its cognate receptors in mammalian and non-mammalian systems. We will explore the nuances of its binding affinities, delve into the downstream signaling pathways, and provide validated experimental protocols for researchers to assess its activity in their own model systems.
Introduction: Eledoisin and the Tachykinin Superfamily
Eledoisin is a potent undecapeptide originally isolated from the salivary glands of the cephalopod Eledone moschata.[1][2][3] It belongs to the tachykinin family, a group of neuropeptides characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2.[3][4] In mammals, the primary tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] These peptides exert their diverse physiological effects—ranging from smooth muscle contraction and vasodilation to neurotransmission and inflammation—by activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors.[5][6]
The three principal mammalian tachykinin receptors are:
-
Neurokinin 1 Receptor (NK1R): Preferentially binds Substance P.
-
Neurokinin 2 Receptor (NK2R): Shows the highest affinity for Neurokinin A.
-
Neurokinin 3 Receptor (NK3R): The primary target for Neurokinin B.[4][7]
While this classification provides a robust framework for mammalian systems, the specificity of tachykinin ligands, particularly those of non-mammalian origin like Eledoisin, can vary significantly across different species. This guide will illuminate these critical differences.
The Duality of Eledoisin: Receptor Specificity in Mammals vs. Non-Mammals
The pharmacological profile of Eledoisin is a classic example of species-dependent receptor interaction. Its activity in mammalian tissues contrasts sharply with its effects in certain non-mammalian models, a crucial consideration for its use as a research tool.
Eledoisin's Profile in Mammalian Systems: A Preferential NK3 Receptor Agonist
In mammals, Eledoisin is widely characterized as a potent and specific agonist of the NK3 receptor.[1] However, like many tachykinins, this selectivity is not absolute; it can activate NK1 and NK2 receptors, albeit with lower potency.[4][8][9] This hierarchical affinity is evident in functional assays across various isolated mammalian tissues.
The binding affinity of Eledoisin to the three mammalian neurokinin receptors has been quantified using pD2 values (the negative logarithm of the EC50), which indicate the concentration required to elicit 50% of the maximal response. A higher pD2 value signifies greater potency.
| Mammalian Receptor | Tissue Model | pD2 Value | Reference |
| NK1R | Dog Carotid Artery | 9.5 | [8] |
| Guinea Pig Ileum | 9.21 | [8] | |
| NK2R | Rabbit Pulmonary Artery | 8.22 | [8] |
| Rat Duodenum | 7.7 | [8] | |
| NK3R | Rat Portal Vein | 7.11 | [8] |
| Hamster Urinary Bladder | 7.06 | [8] |
Table 1: Potency of Eledoisin at different mammalian tachykinin receptors.
Despite its broad activity, studies on the distribution of tachykinin receptors have shown that specific Eledoisin binding is very low or even undetectable in the human brain, where the NK1 receptor is the predominant subtype.[10] This underscores that the physiological relevance of a ligand's effect is dictated by both its binding profile and the regional expression of its target receptors.
A Shift in Specificity: Eledoisin in Non-Mammalian Systems
A study using frog skin provides a compelling counterpoint to the mammalian profile of Eledoisin.[1] In this non-mammalian model, Eledoisin stimulates ion transport. Intriguingly, this physiological response is not mediated by an NK3-like receptor. Instead, the effect is sensitive to antagonists of NK1 (CP99994) and NK2 (SR48968) receptors, while being completely unaffected by a potent NK3 antagonist (SB222200).[1]
This finding is critical because it demonstrates that the structural determinants for Eledoisin binding and activation are not conserved across vertebrate evolution. The tachykinin receptor system in amphibians, and even more so in teleost fish, exhibits significant diversification, with gene duplications leading to a larger repertoire of receptor subtypes compared to mammals.[11][12] Therefore, extrapolating the pharmacological profile of Eledoisin from mammals to other animal classes is not advisable without empirical validation.
The Molecular Mechanism: Tachykinin Receptor Signaling
Tachykinin receptors, including NK1, NK2, and NK3, are canonical members of the Rhodopsin-family (Class A) of GPCRs.[13][14] Upon agonist binding, the receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gq/11 family.
The activation of Gq/11 initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: The Gαq subunit activates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][14]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates a host of downstream target proteins, leading to the ultimate cellular response.[14]
Caption: Canonical Gq-coupled signaling pathway for tachykinin receptors.
Experimental Protocols for Assessing Eledoisin's Specificity
To empirically determine the specificity and potency of Eledoisin in a given system, a combination of binding and functional assays is essential. The following protocols provide a self-validating framework for such an investigation.
Protocol 1: Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of Eledoisin for a specific tachykinin receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist.
Causality: This assay directly measures the interaction between the ligand and the receptor at equilibrium. The concentration at which Eledoisin displaces 50% of the radioligand (IC50) is used to calculate its inhibitory constant (Ki), a true measure of binding affinity.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a buffered solution and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors).
-
A fixed, low concentration of a suitable radiolabeled antagonist (e.g., [3H]-SR140333 for NK1R).
-
Increasing concentrations of unlabeled Eledoisin (typically from 10⁻¹² M to 10⁻⁵ M).
-
Control wells:
-
Total Binding: Contains only buffer and radioligand.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, and a high concentration of a known unlabeled antagonist (e.g., 1 µM Aprepitant for NK1R) to saturate all specific binding sites.
-
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Eledoisin.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
Protocol 2: Functional Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) and efficacy of Eledoisin by measuring the increase in intracellular calcium following receptor activation.
Causality: This assay quantifies the direct downstream consequence of Gq-coupled receptor activation. The magnitude of the calcium signal is proportional to the degree of receptor stimulation, providing a robust measure of the ligand's functional activity as an agonist.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the tachykinin receptor of interest in a black, clear-bottom 96-well plate.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
Baseline Reading: Wash the cells to remove excess dye. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: The instrument automatically adds varying concentrations of Eledoisin to the wells while continuously monitoring fluorescence.
-
Signal Detection: Upon receptor activation and subsequent calcium release, the dye binds to Ca2+ and its fluorescence intensity increases dramatically. Record the fluorescence signal over time (e.g., 2-3 minutes).
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of Eledoisin.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 (concentration for 50% maximal response) and the Emax (maximal efficacy).
-
Caption: Workflow for a functional calcium mobilization assay.
Conclusion and Field-Proven Insights
The evidence presented clearly demonstrates that Eledoisin is a pharmacologically versatile peptide whose receptor specificity is highly dependent on the evolutionary context of the model system.
-
In Mammals: Eledoisin serves as a valuable tool for probing NK3 receptor function, with the caveat that it can engage NK1 and NK2 receptors at higher concentrations.
-
In Non-Mammals: Its activity can be strikingly different, as exemplified by the NK1/NK2-like profile in frog skin. This highlights the evolutionary plasticity of receptor-ligand interactions.
References
-
NovoPro Bioscience Inc. (n.d.). Eledoisin peptide. Retrieved from [Link]
-
Suman-Chauhan, N., et al. (2005). Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain. Journal of Neurochemistry, 95(1), 257-266. Retrieved from [Link]
-
Cascieri, M. A., et al. (1988). Conformationally constrained tachykinin analogs which are selective ligands for the eledoisin binding site. Molecular Pharmacology, 34(5), 608-612. Retrieved from [Link]
-
Campo, A., et al. (2022). Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology, 13, 1056939. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Eledoisin. PubChem Compound Summary for CID 10328936. Retrieved from [Link]
-
Arora, A., et al. (2002). Solution structure of the tachykinin peptide eledoisin. Biopolymers, 64(4), 205-214. Retrieved from [Link]
-
Gaspari, Z., et al. (2018). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Scientific Reports, 8(1), 16393. Retrieved from [Link]
-
Erspamer, V. (1992). The tachykinin peptide family. Trends in Neurosciences, 15(11), 423-425. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Eledoisin - Applications. Retrieved from [Link]
-
Maggi, C. A., et al. (1993). Tachykinin receptors and receptor subtypes. Journal of Autonomic Pharmacology, 13(1), 23-93. Retrieved from [Link]
-
D'Orléans-Juste, P., et al. (1991). Antagonists for the neurokinin NK-3 receptor evaluated in selective receptor systems. European Journal of Pharmacology, 204(2), 225-230. Retrieved from [Link]
-
Maggi, C. A. (1995). The mammalian tachykinin receptors. General Pharmacology, 26(5), 911-944. Retrieved from [Link]
-
Shanti, A., et al. (2021). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. International Journal of Molecular Sciences, 22(19), 10479. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the tachykinin system in a mammal, the human, and in a.... Retrieved from [Link]
-
Nässel, D. R., et al. (2019). Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in Neuroscience, 13, 946. Retrieved from [Link]
-
Arora, A., et al. (2002). Solution Structure of the Tachykinin Peptide Eledoisin. Biopolymers, 64(4), 205-214. Retrieved from [Link]
-
Sternini, C., et al. (2000). NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse. Histochemistry and Cell Biology, 114(4), 287-296. Retrieved from [Link]
-
Hu, G., et al. (2022). Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism. Frontiers in Endocrinology, 13, 978972. Retrieved from [Link]
Sources
- 1. Eledoisin peptide [novoprolabs.com]
- 2. Eledoisin | C54H85N13O15S | CID 10328936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The tachykinin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mammalian tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eledoisin - LKT Labs [lktlabs.com]
- 6. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism [frontiersin.org]
- 8. Eledoisin - Applications - CAT N°: 28810 [bertin-bioreagent.com]
- 9. Solution Structure of the Tachykinin Peptide Eledoisin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. borea.mnhn.fr [borea.mnhn.fr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
